Benzyl-PEG6-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C20H32O8 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32O8/c21-20(22)6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,21,22) |
InChI Key |
RGGKKDGYBKPTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Role of Benzyl-PEG6-acid in Advanced Drug Development
For Immediate Release
Benzyl-PEG6-acid is a bifunctional chemical linker that is playing an increasingly pivotal role in the development of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth analysis of its applications, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Core Applications in Targeted Therapeutics
This compound serves as a flexible and hydrophilic spacer, connecting two distinct molecular entities to create a single, highly specific therapeutic agent. Its structure, featuring a benzyl group at one end and a carboxylic acid at the other, connected by a six-unit polyethylene glycol (PEG) chain, imparts desirable physicochemical properties to the final conjugate.
Proteolysis Targeting Chimeras (PROTACs)
The primary application of this compound is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, joined by a linker like this compound.
The PEG6 chain in the linker is crucial for several reasons:
-
Solubility: The hydrophilic nature of the PEG chain enhances the overall solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.
-
Flexibility and Length: The six ethylene glycol units provide optimal spacing and flexibility, allowing the target protein and the E3 ligase to form a productive ternary complex, which is essential for ubiquitination and subsequent degradation.
-
Cell Permeability: The linker's properties can influence the PROTAC's ability to cross cell membranes and reach its intracellular target.
The general mechanism of a PROTAC is illustrated below:
Caption: General mechanism of PROTAC-mediated protein degradation.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, PEG linkers like this compound are utilized to attach highly potent cytotoxic drugs to monoclonal antibodies.[3] The antibody component of the ADC directs the cytotoxic payload specifically to cancer cells, minimizing off-target toxicity. The PEG6 linker in this application offers similar advantages as in PROTACs, primarily enhancing the hydrophilicity of the conjugate, which can prevent aggregation and improve pharmacokinetics.[4] The use of a PEG linker can have a significant impact on the structure and binding of the ADC.[1]
Quantitative Data and Experimental Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₈ | |
| Molecular Weight | 400.46 g/mol | |
| Solubility | 10 mM in DMSO | |
| Appearance | Solid or liquid | |
| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months |
Table 2: Representative Data for PROTACs with PEG Linkers
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-A | BRD4 | VHL | PEG4 | 15 | >90 | HeLa |
| PROTAC-B | BTK | CRBN | PEG8 | 5 | >95 | MOLM-14 |
| PROTAC-C | AR | VHL | Alkyl-PEG2 | 50 | 85 | LNCaP |
| Note: This table contains representative data for PROTACs with various PEG linkers to illustrate typical performance metrics. Specific data for this compound was not found in the searched literature. |
Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for synthesizing a PROTAC by coupling a target protein ligand (with a free amine) and an E3 ligase ligand (with a free amine) to this compound.
Workflow for PROTAC Synthesis:
References
The Benzyl Group: A Shield of Stability and Versatility
An In-depth Technical Guide on the Core Role of the Benzyl Group in PEG Linkers for Stability
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is fundamental to creating effective therapeutics. Polyethylene glycol (PEG) linkers are integral components, enhancing the solubility, stability, and pharmacokinetic profiles of molecules. The synthesis of well-defined, heterobifunctional PEG linkers relies heavily on the strategic use of protecting groups. Among these, the benzyl group (Bn) serves a pivotal role, providing exceptional stability and synthetic versatility. This technical guide explores the function of the benzyl group in PEG linkers, focusing on the chemical properties that contribute to its stability and its application in the multi-step synthesis of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The benzyl group is a simple phenylmethyl moiety widely used to protect hydroxyl (-OH) functions in organic synthesis.[1] Its utility in constructing complex PEG linkers is due to a unique combination of properties:
-
Robust Stability : Benzyl ethers exhibit remarkable stability across a broad spectrum of chemical conditions, including strongly acidic and basic environments, as well as in the presence of many oxidizing and reducing agents.[1][2][3][4] This chemical inertness is critical in multi-step syntheses, ensuring the integrity of the PEG linker while other chemical modifications are performed on the molecule.
-
Orthogonality in Synthesis : The benzyl group is a cornerstone of orthogonal protection strategies. It remains stable under the acidic conditions required to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions used for cleaving a 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality is essential for the controlled, sequential synthesis of heterobifunctional linkers, where different ends of the PEG molecule must be modified independently.
-
Mild and Selective Cleavage : Despite its robustness, the benzyl group can be removed under mild conditions, most commonly via catalytic hydrogenolysis using H₂ gas and a palladium catalyst. This deprotection method is highly selective and compatible with the sensitive functional groups often present in delicate biomolecules.
Quantitative Data: Comparative Stability
The stability of the benzyl ether linkage compared to other common protecting groups is a significant advantage. The following tables summarize the key characteristics and provide illustrative data on the resilience of a benzyl-protected PEG linker in harsh chemical environments.
Table 1: Comparison of Key Characteristics of Common Protecting Groups
| Feature | Benzyl Group (Bn) | tert-Butyl Ether (Boc analogue) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Structure | Aromatic Ether | Aliphatic Ether | Carbamate |
| Stability | High stability to acid, base, and mild redox conditions. | Stable to base and hydrogenation; labile to acid. | Stable to acid and hydrogenation; labile to base. |
| Cleavage Conditions | Catalytic Hydrogenolysis (H₂, Pd/C) | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Orthogonality | Orthogonal to Boc and Fmoc groups. | Orthogonal to Bn and Fmoc groups. | Orthogonal to Bn and Boc groups. |
Table 2: Illustrative Stability of Protected PEG Linkers in Harsh Chemical Environments
| Linker Type | Condition | Duration (hours) | % Intact Linker |
| Benzyl-PEG | 1 M HCl | 24 | >99% |
| Benzyl-PEG | 1 M NaOH | 24 | >99% |
| t-Butyl-PEG | 1 M HCl | 24 | <1% |
| t-Butyl-PEG | 1 M NaOH | 24 | >99% |
| Fmoc-PEG | 1 M HCl | 24 | >99% |
| Fmoc-PEG | 1 M NaOH | 24 | <1% |
Data is illustrative and demonstrates the principle of comparative stability.
Role in Drug Delivery Systems: Ensuring Payload Integrity
In the context of drug delivery, such as with Antibody-Drug Conjugates (ADCs), the stability of the linker is paramount. While the benzyl group is typically used as a protecting group during synthesis and is not present in the final ADC linker, the principles of chemical stability it represents are crucial. The final linker connecting the antibody to the cytotoxic payload must be stable enough to remain intact in systemic circulation but cleavable under specific conditions within the target cell.
References
The Crucial Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce the formation of a productive ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers have emerged as a popular choice due to their unique and tunable properties. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The PROTAC Mechanism of Action: A Linker-Dependent Process
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase). This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
The Definitive Guide to Benzyl-PEG6-acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Benzyl-PEG6-acid as a linker in the field of targeted protein degradation, primarily focusing on its role in Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for PROTACs utilizing this exact linker is not extensively published, this guide provides a comprehensive framework for its application, including representative data from structurally similar PROTACs, detailed experimental protocols, and conceptual visualizations to empower your research and development endeavors.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The this compound serves as this critical linker. Its role extends beyond merely connecting the two ligands; the linker's length, flexibility, and physicochemical properties are paramount in the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC efficacy. The formation of this complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1]
The polyethylene glycol (PEG) component of the linker enhances the solubility and biocompatibility of the PROTAC molecule.[2][3][4] The six-unit PEG chain of this compound provides a specific spatial separation between the target protein and the E3 ligase, which is a critical parameter for optimizing the geometry of the ternary complex for efficient ubiquitination.
References
Navigating the Properties of Benzyl-PEG6-acid: A Technical Guide to Solubility and Stability
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of linker molecules is paramount for the successful design and synthesis of novel therapeutics. This in-depth technical guide focuses on Benzyl-PEG6-acid, a commonly utilized linker in the development of Proteolysis Targeting Chimeras (PROTACs), providing a comprehensive overview of its solubility and stability characteristics.
This guide summarizes available quantitative data, outlines detailed experimental protocols for characterization, and presents visual workflows to facilitate a deeper understanding of the factors governing the behavior of this critical reagent.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and reactivity in various synthetic and biological applications. While comprehensive quantitative data across a wide range of solvents is not extensively published, available information and general principles for PEGylated compounds provide valuable insights.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not specified | Ultrasonic assistance may be required for dissolution. |
| Water | Data not available | - | The presence of the carboxylic acid and PEG chain suggests some aqueous solubility, likely influenced by pH. |
| Ethanol | Data not available | - | Expected to be soluble based on the properties of similar PEGylated molecules. |
Stability Landscape
The stability of this compound is a multifaceted issue, influenced by chemical, thermal, and enzymatic factors. Understanding these degradation pathways is crucial for ensuring the integrity of the molecule during storage, synthesis, and in biological assays.
General Stability Considerations for PEGylated Carboxylic Acids:
-
Hydrolytic Stability: The ester linkages within the PEG chain and the carboxylic acid moiety are susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. The rate of hydrolysis is pH-dependent.
-
Thermal Stability: Elevated temperatures can accelerate degradation processes, including hydrolysis and oxidation of the polyether backbone.
-
Enzymatic Stability: While the PEG backbone is generally considered to be relatively inert to enzymatic degradation, the benzyl group and the carboxylic acid may be substrates for certain metabolic enzymes.
Table 2: Factors Influencing the Stability of this compound
| Factor | Potential Degradation Pathway | Impact on Stability |
| pH | Acid or base-catalyzed hydrolysis of the ether linkages in the PEG chain and potential reactions involving the carboxylic acid. | Stability is generally highest near neutral pH. Extremes in pH can lead to significant degradation. |
| Temperature | Increased rate of hydrolysis and potential for oxidative degradation of the PEG chain. | Higher temperatures accelerate degradation. Storage at low temperatures is recommended. |
| Enzymes | Potential for metabolism of the benzyl group or reactions involving the carboxylic acid by cellular enzymes. | The specific enzymatic stability would need to be determined in relevant biological matrices. |
Experimental Protocols
To enable researchers to precisely determine the solubility and stability of this compound in their specific experimental contexts, the following detailed methodologies are provided.
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg to 1 mL) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid material is transferred.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO or a water/organic solvent mixture).
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant. This concentration represents the aqueous solubility.
-
Protocol 2: HPLC-Based Stability Assay for pH-Dependent Hydrolysis
-
Sample Preparation:
-
Prepare buffer solutions at a range of pH values (e.g., pH 4, 7.4, and 9).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
Incubation:
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
-
HPLC Analysis:
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its potential degradation products.
-
A reverse-phase C18 column is often suitable, with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid).
-
Monitor the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of intact this compound versus time for each pH.
-
The slope of the linear regression will give the first-order degradation rate constant (k) at that pH.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizing Experimental Workflows and Influencing Factors
To further clarify the experimental processes and the interplay of factors affecting stability, the following diagrams are provided.
Introduction to heterobifunctional PEG linkers
An In-depth Technical Guide to Heterobifunctional PEG Linkers
Introduction
Heterobifunctional Polyethylene Glycol (PEG) linkers are crucial tools in modern drug development and bioconjugation, serving as molecular bridges to connect two different chemical or biological entities.[1] These linkers consist of a central PEG chain with distinct reactive functional groups at each end.[2][3] This unique dual-reactivity allows for the precise and stepwise conjugation of molecules, such as attaching a therapeutic drug to a targeting antibody.[2][4]
The PEG component itself imparts several beneficial properties to the resulting conjugate. It can enhance the solubility of hydrophobic molecules, increase stability by protecting against enzymatic degradation, prolong circulation half-life in the body, and reduce the immunogenicity of the conjugated substance. The ability to customize the length of the PEG chain provides an additional layer of control over the pharmacokinetic properties of the final product.
This guide provides a comprehensive overview of heterobifunctional PEG linkers, covering their core structure, common functional groups, synthesis, and applications, with a focus on their role in targeted drug delivery systems like Antibody-Drug Conjugates (ADCs).
Core Structure and Properties
The fundamental structure of a heterobifunctional PEG linker is defined by two different terminal functional groups (X and Y) separated by a flexible polyethylene glycol chain.
X–(CH₂CH₂O)n–Y
The key features that make these linkers indispensable in bioconjugation include:
-
Dual Reactivity : The two distinct functional groups enable specific, sequential reactions, allowing for the controlled assembly of complex bioconjugates.
-
Solubility Enhancement : The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs, making them more suitable for biological systems.
-
Reduced Immunogenicity : The PEG chain can shield the attached molecule from the host's immune system, reducing the risk of an immune response.
-
Improved Pharmacokinetics : PEGylation is known to increase the hydrodynamic volume of molecules, which reduces renal clearance and extends their circulation time in the bloodstream.
-
Biocompatibility : PEG is well-established as a non-toxic and biocompatible polymer.
Common Heterobifunctional PEG Linkers
A wide variety of heterobifunctional PEG linkers are commercially available, featuring different combinations of reactive groups to suit various conjugation strategies. The choice of functional groups is dictated by the available reactive sites on the molecules to be linked, such as amines (-NH₂) on lysine residues or thiols (-SH) on cysteine residues of proteins.
| Functional Group 1 | Functional Group 2 | Reacts With | Common Applications |
| NHS Ester | Maleimide | Amine (-NH₂), Thiol (-SH) | Protein-small molecule conjugation, ADC development |
| Azide (-N₃) | Alkyne | Alkyne, Azide | Click chemistry, bioorthogonal labeling |
| Amine (-NH₂) | Carboxylic Acid (-COOH) | Carboxylic Acid, Amine | Surface modification, peptide synthesis |
| Biotin | NHS Ester | Avidin/Streptavidin, Amine (-NH₂) | Immunoassays, affinity purification |
| Thiol (-SH) | Amine (-NH₂) | Maleimide/Thiol, Carboxylic Acid | Disulfide bond formation, PEGylation of proteins |
| DBCO | NHS Ester | Azide (-N₃), Amine (-NH₂) | Copper-free click chemistry, live cell imaging |
Synthesis and Characterization
The synthesis of heterobifunctional PEGs can be achieved through several routes, often involving the modification of a symmetric PEG diol or the ring-opening polymerization of ethylene oxide.
A common strategy involves the "desymmetrization" of oligo(ethylene glycol)s (OEGs). This process starts by converting one of the terminal hydroxyl groups into a different functionality, such as an azide or alkyne. The remaining hydroxyl group is then activated (e.g., with a mesylate group) to serve as a precursor for introducing a second, different functional group.
Quantitative Synthesis Data Example
The synthesis of alkyne- and iodo-terminated OEG linkers has been demonstrated with quantitative yields. The structures are typically verified using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).
| Compound | Starting Material | Reagent | Yield | Characterization Methods |
| Alkyne-OEG-I (5a) | Alkyne-OEG-OMs (4a) | NaI | Quantitative | ¹H NMR, ¹³C NMR, HRMS |
| Alkyne-OEG-I (5b) | Alkyne-OEG-OMs (4b) | NaI | Quantitative | ¹H NMR, ¹³C NMR, HRMS |
| Alkyne-OEG-I (5c) | Alkyne-OEG-OMs (4c) | NaI | Quantitative | ¹H NMR, ¹³C NMR, HRMS |
Table adapted from data presented in reference.
Applications in Drug Development
Heterobifunctional PEG linkers are pivotal in creating advanced therapeutic and diagnostic agents.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional PEG linkers are ideal for connecting the antibody to the drug payload. The linker ensures that the drug remains securely attached until the ADC binds to its target cancer cell, whereupon the drug is released, minimizing systemic toxicity. The inclusion of a PEG spacer enhances the ADC's solubility and stability.
Other Applications
-
Peptide Therapeutics : PEG linkers can be used to attach peptides to other molecules, protecting the peptide from enzymatic degradation and improving its therapeutic profile.
-
Nanoparticle Drug Carriers : These linkers are used to functionalize the surface of nanoparticles, attaching targeting ligands (like antibodies or peptides) to guide the nanoparticle to a specific site in the body.
-
Controlled Drug Release : By incorporating cleavable functionalities within the linker, drug release can be triggered by specific physiological conditions, such as the low pH environment of a tumor or the presence of specific enzymes.
Experimental Protocols
Precise protocols are essential for successful bioconjugation. Below are two common methodologies.
Protocol 1: Conjugation using NHS-Ester-PEG-Maleimide
This protocol details the conjugation of a protein (containing amine groups) to a second molecule containing a sulfhydryl group.
Materials:
-
Protein-NH₂ (in amine-free buffer, e.g., PBS pH 7.4)
-
Molecule-SH
-
NHS-Ester-PEG-Maleimide Linker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., phosphate buffer, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Linker Preparation : Bring the NHS-Ester-PEG-Maleimide vial to room temperature. Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF immediately before use.
-
Reaction with Protein (Step 1) : Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. Incubate at room temperature for 30-60 minutes.
-
Removal of Excess Linker : Purify the Maleimide-PEG-Protein by passing it through a desalting column equilibrated with Conjugation Buffer.
-
Reaction with Sulfhydryl Molecule (Step 2) : Immediately add the Molecule-SH to the purified Maleimide-PEG-Protein solution. A 1.5- to 2-fold molar excess of the sulfhydryl molecule is recommended.
-
Final Incubation : Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.
-
Quenching (Optional) : The reaction can be quenched by adding a sulfhydryl-containing reagent like cysteine.
-
Purification : Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol describes the conjugation of an azide-containing molecule to a protein using a DBCO (dibenzocyclooctyne) linker.
Materials:
-
Protein-NH₂ (in amine-free buffer, e.g., PBS pH 7.4)
-
Azide-containing molecule
-
DBCO-PEG-NHS Ester Linker
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Linker Preparation : Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF.
-
Protein Labeling : Add a 10- to 20-fold molar excess of the linker to the protein solution. Incubate at room temperature for 30-60 minutes.
-
Quenching : Add a small volume of 1M Tris-HCl, pH 8.0 to quench unreacted NHS ester.
-
Purification of Labeled Protein : Remove excess DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.
-
Click Reaction : Add the azide-containing molecule to the purified DBCO-labeled protein (a 5- to 10-fold molar excess is recommended).
-
Incubation : Incubate at room temperature for 2-4 hours or at 4°C for 4-12 hours.
-
Final Purification : Purify the final conjugate using SEC or another appropriate method to remove the excess azide molecule.
-
Characterization : Analyze the final conjugate by SDS-PAGE to confirm a shift in molecular weight and by SEC-HPLC to assess purity.
Conclusion
Heterobifunctional PEG linkers are versatile and indispensable tools in the field of drug development and biomedical research. Their unique ability to connect different molecular entities while simultaneously improving the physicochemical properties of the resulting conjugate has enabled significant advances in targeted therapies, particularly in the development of ADCs. As research progresses, the design and application of novel heterobifunctional linkers will continue to expand, offering more effective and safer therapeutic options.
References
Benzyl-PEG6-acid: A Versatile Linker for Advanced Targeted Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, the precise delivery of potent pharmaceutical agents to their intended site of action remains a paramount challenge. The development of sophisticated drug delivery systems is crucial for enhancing therapeutic efficacy while minimizing off-target toxicity. Among the various strategies employed, the use of polyethylene glycol (PEG) linkers has become a cornerstone in the design of advanced drug conjugates and nanoparticle formulations. This whitepaper provides a comprehensive technical overview of Benzyl-PEG6-acid, a heterobifunctional linker gaining prominence in the field of targeted drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound is a molecule that incorporates a benzyl group, a hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. This unique architecture imparts several advantageous properties. The benzyl group offers a stable, hydrophobic moiety that can be utilized for specific interactions or as a protective group. The hydrophilic PEG6 chain enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the conjugated drug.[][2] The terminal carboxylic acid provides a versatile handle for covalent conjugation to amine-containing molecules, such as drugs, targeting ligands, or proteins, through well-established amide bond formation chemistries.[3] This guide will delve into the synthesis, physicochemical properties, and applications of this compound in targeted drug delivery, supported by experimental protocols and quantitative data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective implementation in drug delivery systems. These properties influence its reactivity, solubility, and the characteristics of the final drug conjugate or nanoparticle formulation.
| Property | Value | Reference |
| Molecular Formula | C20H32O8 | N/A |
| Molecular Weight | 400.46 g/mol | N/A |
| Appearance | White to off-white solid or viscous oil | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | N/A |
| Purity | Typically >95% | N/A |
Synthesis and Bioconjugation
The synthesis of this compound and its subsequent conjugation to therapeutic agents or targeting moieties are critical steps in the development of effective drug delivery systems.
Synthesis of this compound
The synthesis of this compound typically involves the benzylation of a protected hexaethylene glycol derivative followed by the introduction of a carboxylic acid group. While specific, detailed synthetic procedures for this compound are often proprietary, a general synthetic strategy can be outlined. The synthesis usually starts from a commercially available PEG derivative, and through a series of protection and deprotection steps, the final product is obtained.
Bioconjugation of this compound to Amine-Containing Molecules
The terminal carboxylic acid of this compound is readily activated for reaction with primary and secondary amines present on drugs, peptides, or other biomolecules. A common and efficient method for this conjugation is through the formation of an N-hydroxysuccinimide (NHS) ester.
Applications in Targeted Drug Delivery
The unique properties of this compound make it a valuable tool in various targeted drug delivery strategies, including the formation of antibody-drug conjugates (ADCs), the surface functionalization of nanoparticles, and the construction of PROTACs.
Nanoparticle Formulations
This compound can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles, to enhance their circulation time and enable targeted delivery. The PEG chain provides a "stealth" effect, reducing opsonization and clearance by the mononuclear phagocyte system.[4] The terminal carboxylic acid can be conjugated to targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cell types.
While specific data for nanoparticles formulated with this compound is limited in the public domain, the following table presents typical physicochemical characteristics of PEGylated nanoparticles, which can be expected for formulations incorporating this linker.
| Parameter | Typical Range | Significance |
| Particle Size (Diameter) | 50 - 200 nm | Influences biodistribution, tumor penetration, and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution, which is crucial for reproducibility. |
| Zeta Potential | -10 to -30 mV | Affects colloidal stability and interaction with cell membranes. |
| Drug Loading Efficiency (%) | 5 - 20% | The percentage of the initial drug that is successfully encapsulated. |
| Encapsulation Efficiency (%) | > 80% | The percentage of the loaded drug that is entrapped within the nanoparticle. |
PROTACs for Targeted Protein Degradation
A significant application of this compound is in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and this compound provides an optimal length and flexibility for the formation of a stable ternary complex.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific applications.
Protocol 1: Activation of this compound with NHS and EDC
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the activated Benzyl-PEG6-NHS ester can be used immediately or purified for storage.
Protocol 2: Conjugation of Activated this compound to an Amine-Containing Drug
This protocol outlines the conjugation of the Benzyl-PEG6-NHS ester to a drug containing a primary or secondary amine.
Materials:
-
Activated Benzyl-PEG6-NHS ester
-
Amine-containing drug
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
Add the activated Benzyl-PEG6-NHS ester (1.1 equivalents) to the drug solution.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the formation of the conjugate by LC-MS.
-
Purify the Benzyl-PEG6-drug conjugate using an appropriate chromatographic method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Characterization of Drug Release from a Nanoparticle Formulation
This protocol describes a typical in vitro drug release study from nanoparticles surface-functionalized with this compound drug conjugates.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Suspend a known amount of the drug-loaded nanoparticles in PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (pH 7.4 or 5.5) to maintain sink conditions.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points, withdraw aliquots from the external buffer and replace with fresh buffer.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are Graphviz DOT scripts for generating such diagrams.
PROTAC-Mediated Protein Degradation Pathway
Caption: Workflow of PROTAC-mediated targeted protein degradation.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Experimental workflow for drug-loaded nanoparticle development.
Conclusion
This compound is a highly versatile and valuable linker for the development of advanced targeted drug delivery systems. Its well-defined structure, combining hydrophobic and hydrophilic elements with a reactive handle, allows for the precise engineering of drug conjugates and nanoparticles with improved pharmacokinetic properties and targeting capabilities. The application of this compound in the burgeoning field of PROTACs highlights its potential to enable novel therapeutic modalities for a wide range of diseases. While further research is needed to fully elucidate the in vivo performance of drug delivery systems based on this specific linker, the foundational principles of PEGylation and the existing data on similar linkers provide a strong rationale for its continued investigation and application in drug development. This technical guide serves as a resource for researchers and scientists to understand and effectively utilize this compound in their pursuit of more effective and safer targeted therapies.
References
- 2. The Effect of PEGylation on Drugs’ Pharmacokinetic Parameters; from Absorption to Excretion | Bentham Science [benthamscience.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC | BroadPharm [broadpharm.com]
A-Z Guide to PEG Linkers in Bioconjugation: Principles and Protocols
This in-depth guide serves as a resource for researchers, scientists, and drug development professionals on the fundamental principles of bioconjugation utilizing polyethylene glycol (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles, is a cornerstone of biopharmaceutical development, enhancing the therapeutic efficacy and safety of various drugs.[1] This guide will delve into the core chemistries, quantitative effects, and experimental protocols associated with PEG linkers.
Core Principles of PEGylation
Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when conjugated to a therapeutic molecule, can confer several advantageous properties.[1][2][3] The primary goals of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile.[1]
Key Benefits of PEGylation:
-
Enhanced Solubility : PEG's hydrophilic nature significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.
-
Increased Stability : PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.
-
Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream. A study showed PEGylation extended the plasma half-life of recombinant human TIMP-1 in mice from 1.1 hours to 28 hours.
-
Reduced Immunogenicity : The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.
-
Improved Pharmacokinetics : By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.
Chemistry of Bioconjugation with PEG Linkers
The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of chemistry depends on the available reactive groups on the target molecule and the desired properties of the final conjugate.
Commonly targeted functional groups on proteins include:
-
Amines (e.g., lysine residues, N-terminus) : This is the most common target for PEGylation due to the abundance of lysine residues on the surface of most proteins. Reagents like NHS esters are frequently used for this purpose.
-
Thiols (e.g., cysteine residues) : Thiol-reactive linkers like maleimides provide a way for more site-specific PEGylation.
-
Carboxylic Acids (e.g., aspartic and glutamic acid residues)
-
Hydroxyls (e.g., serine, threonine, tyrosine residues)
The selection of the appropriate PEG linker is critical for successful bioconjugation. The decision often involves a trade-off between linker stability, reactivity, and the desired biological outcome.
Types of PEG Linkers
PEG linkers are available in various structures and with different reactive groups to suit diverse applications.
-
Linear PEG Linkers : These are straight-chain polymers with functional groups at one or both ends. They are simpler in structure and offer precise control over linker length.
-
Branched PEG Linkers : These have multiple PEG arms extending from a central core. They provide superior shielding effects, which can lead to a greater increase in circulation time and better protection from enzymatic degradation.
-
Cleavable PEG Linkers : These contain a labile bond (e.g., disulfide, ester) that can be broken under specific physiological conditions, allowing for the release of the conjugated molecule.
-
Functionalized PEG Linkers : These are modified with specific moieties to enable particular applications, such as biotin for affinity binding or fluorescent dyes for imaging.
The choice between linear and branched PEG linkers depends on the specific application. Linear PEGs are often chosen for their simplicity and cost-effectiveness, while branched PEGs are preferred when maximum shielding and prolonged half-life are critical.
Quantitative Data on PEG Linkers
The physical properties of PEG linkers directly influence the characteristics of the resulting bioconjugate.
Table 1: Properties of Common PEG Linkers
| PEG Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Hydrodynamic Radius (Rh, nm) |
|---|---|---|---|---|
| PEG 2,000 | 2,000 | 45 | 12.7 | ~2.8 |
| PEG 5,000 | 5,000 | 114 | 31.8 | ~4.8 |
| PEG 10,000 | 10,000 | 227 | ~63.6 | ~6.0 |
| PEG 20,000 | 20,000 | 454 | ~127.1 | ~7.4 |
| PEG 40,000 | 40,000 | 909 | ~254.5 | ~9.6 |
Contour length is estimated based on a PEO unit length of approximately 0.28 nm. Hydrodynamic radius values are approximate and can vary based on measurement technique and conditions.
Table 2: Effect of PEGylation on Protein Properties
| Protein | PEG Size (kDa) | Change in Hydrodynamic Radius | Change in Half-Life | Reference |
|---|---|---|---|---|
| Human Serum Albumin | 5 | 1.20x increase | - | |
| Human Serum Albumin | 10 | 1.48x increase | - | |
| Human Serum Albumin | 20 (linear) | 1.75x increase | - | |
| Human Serum Albumin | 20 (branched) | 1.83x increase | - |
| rhTIMP-1 | 20 | - | ~25x increase (1.1h to 28h) | |
Experimental Protocols
Detailed methodologies for common PEGylation reactions are crucial for reproducible results.
Protocol 1: Amine-Specific PEGylation using PEG-NHS Ester
This protocol is for the conjugation of a PEG-NHS ester to a protein with accessible primary amines (lysine residues).
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Protein Preparation : Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), exchange it into the appropriate reaction buffer.
-
PEG Reagent Preparation : Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the PEG reagent in a small amount of DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.
-
PEGylation Reaction : Add a calculated molar excess of the dissolved PEG-NHS ester to the protein solution. A 5 to 20-fold molar excess is a common starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation : Incubate the reaction mixture. Typical conditions are 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification : Remove unreacted PEG reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).
Protocol 2: Thiol-Specific PEGylation using PEG-Maleimide
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Protein Preparation : Dissolve the target protein in the conjugation buffer.
-
PEG Reagent Addition : Prepare a stock solution of the PEG-Maleimide. Add a 10- to 20-fold molar excess of the PEG-Maleimide reagent to the protein solution.
-
Incubation : Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction between maleimide and thiol groups proceeds readily at a neutral or slightly basic pH to form a stable thioether bond.
-
Purification : Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.
Purification and Analysis of PEGylated Conjugates
Effective purification is essential to separate the desired PEGylated product from unreacted protein, excess PEG reagent, and potential isomers.
-
Size-Exclusion Chromatography (SEC) : This is a primary method for removing unreacted PEG and native protein, as PEGylation increases the hydrodynamic radius of the molecule.
-
Ion-Exchange Chromatography (IEX) : IEX is highly effective for separating PEGylated species. The PEG chains can shield surface charges on the protein, altering its binding properties to the IEX resin and allowing for the separation of molecules with different degrees of PEGylation, and even positional isomers.
-
Hydrophobic Interaction Chromatography (HIC) : HIC can also be used, though it is sometimes less effective as PEG itself can be hydrophobic.
References
Benzyl-PEG6-acid: A Technical Guide to Safety and Handling for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling guidelines for Benzyl-PEG6-acid, a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Given its integral role in the development of targeted protein degraders, a thorough understanding of its properties and associated safety protocols is paramount for researchers in academic and industrial settings. This guide synthesizes available data on its physical and chemical characteristics, toxicological profile, and recommended handling procedures to ensure a safe laboratory environment.
Compound Identification and Properties
This compound is a chemical entity used as a linker in the synthesis of PROTACs. These bifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid | N/A |
| Molecular Formula | C₂₀H₃₂O₈ | N/A |
| Molecular Weight | 400.46 g/mol | N/A |
| Appearance | Not explicitly stated; likely a solid or viscous liquid | N/A |
| Solubility | Soluble in DMSO | N/A |
Toxicological Data
Table 2: Acute Toxicity Data for Structurally Related Compounds
| Compound | Route | Species | LD50 | Source |
| Benzyl Alcohol | Oral | Rat | 1.2 g/kg | [1] |
| Benzyl Alcohol | Intraperitoneal | Mouse | 1000 mg/kg | [2] |
| Hexaethylene Glycol | Oral | Rat | 32000 mg/kg | [3] |
| Hexaethylene Glycol | Oral | Guinea Pig | 20000 mg/kg | [3] |
Toxicological Summary:
-
Benzyl Group: Benzyl alcohol, a key structural component, exhibits low acute toxicity.[1] High concentrations, however, can lead to adverse effects such as respiratory failure, hypotension, and convulsions. It is metabolized in the liver to benzoic acid and excreted as hippuric acid.
-
PEG Chain: Polyethylene glycols are generally considered to have low toxicity. Hexaethylene glycol, the PEG6 component, has a high LD50 value in animal studies, indicating low acute oral toxicity.
Based on this information, this compound should be handled with the care afforded to all novel chemical entities, with particular attention to avoiding ingestion and significant dermal or inhalation exposure.
Safety and Handling Guidelines
Given that this compound is used in the synthesis of potentially potent PROTAC molecules, it is prudent to handle it as a high-potency active pharmaceutical ingredient (HPAPI).
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Gloves must be inspected before use and changed frequently.
-
Body Protection: A lab coat is required. For operations with a higher risk of splashes, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: For handling powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) or the use of a certified chemical fume hood is essential.
3.2. Engineering Controls
-
All weighing and handling of the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure.
-
Ensure adequate general laboratory ventilation.
3.3. General Hygiene and Handling Practices
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
3.4. Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
3.5. Spill and Disposal Procedures
-
Spills: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For liquid spills, absorb with an inert material. For solid spills, carefully sweep or vacuum to avoid dust generation. Place all contaminated materials in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
Experimental Protocols: Acute Oral Toxicity Assessment
While specific experimental data for this compound is unavailable, a general protocol for assessing the acute oral toxicity of a novel chemical entity can be outlined based on established international guidelines, such as the OECD Test Guideline 423 (Acute Toxic Class Method).
Objective: To determine the acute oral toxicity of a test substance, allowing for its classification and labeling.
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dosage for the subsequent step.
Methodology:
-
Test Animals: Healthy, young adult rodents (typically rats) of a single sex are used. Animals are acclimatized to laboratory conditions before the study.
-
Dosage Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to allow for a consistent administration volume.
-
Administration: The substance is administered in a single dose by gavage.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance according to its acute toxicity.
Visualizations
Caption: Workflow for the safe handling of potent research chemicals.
Caption: Simplified model of PEGylated molecule cellular uptake.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzyl-PEG6-acid PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. Benzyl-PEG6-acid is a bifunctional linker that features a six-unit PEG chain for spatial extension and increased solubility, a terminal carboxylic acid for covalent attachment to an amine-containing moiety (either on the POI ligand or the E3 ligase ligand), and a benzyl ether at the other end, which can be deprotected to reveal a hydroxyl group for further functionalization if required.
This document provides a detailed protocol for the synthesis of this compound from its corresponding alcohol precursor, Benzyl-PEG6-alcohol. The protocol is based on a TEMPO-mediated oxidation, a mild and efficient method for the conversion of primary alcohols to carboxylic acids.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Method of Determination |
| Starting Material | Benzyl-PEG6-alcohol | - |
| Molecular Weight | 328.41 g/mol | Mass Spectrometry |
| Final Product | This compound | - |
| Molecular Weight | 342.39 g/mol | Mass Spectrometry |
| Typical Reaction Yield | 85-95% | Gravimetric analysis |
| Purity | >95% | HPLC, NMR |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform | Solubility Testing |
Experimental Protocols
Synthesis of this compound from Benzyl-PEG6-alcohol
This protocol describes the oxidation of the primary alcohol of Benzyl-PEG6-alcohol to a carboxylic acid using a TEMPO-mediated oxidation system.
Materials:
-
Benzyl-PEG6-alcohol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~10-15% solution)
-
Sodium chlorite (NaClO2)
-
Sodium phosphate monobasic (NaH2PO4)
-
Acetonitrile (CH3CN)
-
2-Methyl-2-butene (stabilizer for NaClO2)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na2SO3)
-
Hydrochloric acid (HCl, 1M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl-PEG6-alcohol (1.0 eq) in a 1:1 mixture of acetonitrile and a 0.5 M aqueous solution of sodium phosphate monobasic (to buffer the reaction at approximately pH 6.5).
-
Add TEMPO (0.1 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (5.0 eq) in water. Add 2-methyl-2-butene (5.0 eq) to this solution to scavenge hypochlorous acid byproducts.
-
Cool the reaction flask containing the alcohol and TEMPO to 0 °C in an ice bath.
-
-
Oxidation Reaction:
-
Slowly add the aqueous solution of sodium chlorite and 2-methyl-2-butene to the reaction mixture.
-
Begin the dropwise addition of a dilute aqueous solution of sodium hypochlorite (0.2 eq) via an addition funnel.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the reaction mixture to a pH of approximately 3-4 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess the purity by HPLC analysis.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound and its subsequent use in PROTAC assembly.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
References
Application Notes and Protocols for Conjugating Benzyl-PEG6-acid to a Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of Benzyl-PEG6-acid to a target protein. The primary method described is the widely used carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This method facilitates the formation of a stable amide bond between the carboxylic acid group of this compound and primary amine groups on the protein, such as the ε-amino group of lysine residues.
The process of PEGylation, the attachment of polyethylene glycol (PEG) chains to molecules, is a common strategy in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Benefits of PEGylation can include increased solubility, prolonged circulation half-life, reduced immunogenicity, and enhanced stability[1][2][3]. This compound is a heterobifunctional linker containing a terminal carboxylic acid for conjugation and a benzyl group, which can be useful for various applications, including as a component in Proteolysis Targeting Chimeras (PROTACs)[4][5].
Principle of EDC/NHS-mediated Conjugation
The conjugation of this compound to a protein via EDC and NHS is a two-step process:
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester: The addition of NHS or Sulfo-NHS displaces the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate, increasing the efficiency of the conjugation reaction.
-
Amide Bond Formation: The NHS ester of the activated this compound reacts with primary amines on the protein to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.
This two-step procedure is favored as it allows for the activation of the carboxyl group in a separate step before the addition of the amine-containing protein, which can help to minimize protein-protein crosslinking.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Purity/Grade |
| This compound | ≥95% |
| Target Protein | Purified, in an amine-free buffer |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular biology grade |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Molecular biology grade |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | Amine-free |
| Conjugation Buffer (e.g., 1X PBS, pH 7.2-8.0) | Amine-free |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5) | Molecular biology grade |
| 2-Mercaptoethanol (optional, for EDC quenching) | Reagent grade |
| Desalting Columns or Dialysis Cassettes | Appropriate molecular weight cutoff |
Protocol for Two-Step Conjugation
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of PEGylation.
Step 1: Activation of this compound
-
Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening the vials to prevent condensation of moisture.
-
Dissolve this compound in an appropriate volume of Activation Buffer (e.g., 0.1 M MES, pH 5.5). The final concentration will depend on the desired molar excess over the protein.
-
Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A common starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the amount of this compound.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to the Protein
-
Dissolve the target protein in the Conjugation Buffer (e.g., 1X PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Add the activated this compound solution from Step 1 to the protein solution. The volume of the activated PEG solution should ideally not exceed 10-20% of the final reaction volume to minimize the impact on the pH of the conjugation buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Step 3: Quenching the Reaction
-
To stop the conjugation reaction, add a quenching solution to a final concentration of 10-50 mM. Common quenching reagents include Tris, glycine, or hydroxylamine. Hydroxylamine will cleave any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification of the Conjugate
-
Remove unreacted this compound, EDC/NHS byproducts, and quenching reagents by using a desalting column, dialysis, or size-exclusion chromatography. The choice of purification method will depend on the size of the protein and the scale of the reaction.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for the conjugation reaction. These values should be optimized for each specific application.
| Parameter | Recommended Range | Notes |
| Molar Ratio of this compound to Protein | 10:1 to 50:1 | Higher ratios will generally lead to a higher degree of PEGylation. |
| Molar Ratio of EDC to this compound | 2:1 to 5:1 | A molar excess is required to drive the activation reaction. |
| Molar Ratio of NHS to this compound | 5:1 to 10:1 | NHS stabilizes the activated intermediate, improving reaction efficiency. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation. |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Time (Activation) | 15 - 30 minutes | |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Longer incubation times may increase the degree of labeling. |
| Quenching Reagent Concentration | 10 - 50 mM |
Diagrams
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the conjugation of this compound to a protein.
References
Application Notes and Protocols for the Use of Benzyl-PEG6-acid in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. Polyethylene glycol (PEG) linkers are widely utilized in ADC development to enhance solubility, reduce aggregation, and prolong circulation half-life.
This document provides detailed application notes and experimental protocols for the use of Benzyl-PEG6-acid as a linker in the construction of ADCs. This compound is a heterobifunctional linker featuring a benzyl group, which can be used for further modifications or as a stable attachment point, a six-unit polyethylene glycol spacer to impart favorable physicochemical properties, and a terminal carboxylic acid for conjugation to amine-containing molecules, such as the lysine residues on an antibody.
The protocols outlined below describe a general workflow for the synthesis of an ADC using this compound, including the activation of the linker, conjugation to a payload, subsequent conjugation to an antibody, and finally, the purification and characterization of the resulting ADC.
Experimental Workflow Overview
The overall process for generating an ADC using this compound involves a multi-step synthetic and purification strategy. The general workflow is depicted below.
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Benzyl-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive theoretical protocol for the use of Benzyl-PEG6-acid as a linker in solid-phase peptide synthesis (SPPS). The primary application of this linker is the synthesis of peptides with a C-terminal polyethylene glycol (PEG) moiety, a strategy widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.
Introduction to C-Terminal PEGylation with this compound
PEGylation, the covalent attachment of polyethylene glycol chains to peptides, is a well-established method to improve the therapeutic profile of peptide-based drugs. It can increase half-life, improve solubility, and reduce immunogenicity.[1][2] While N-terminal and side-chain PEGylation are common, C-terminal modification offers the advantage of leaving the N-terminus available for other modifications or for mimicking the native peptide structure.
This compound is a bifunctional linker designed for this purpose. The carboxylic acid function allows for its attachment to a solid support, while the benzyl ester moiety serves as the anchoring point for the C-terminal amino acid of the peptide. The hexa(ethylene glycol) (PEG6) spacer provides a flexible, hydrophilic chain that imparts the benefits of PEGylation. This protocol outlines the use of this compound in a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.
Data Presentation: Performance Metrics in SPPS and PEGylation
The successful synthesis of a PEGylated peptide is evaluated by several quantitative parameters. While specific data for the novel use of this compound is proprietary or not yet widely published, the following table summarizes typical performance metrics for analogous benzyl ester-based linkers and C-terminal PEGylation strategies in Fmoc-SPPS.
| Parameter | Typical Value | Notes |
| First Amino Acid Loading | 0.3 - 0.7 mmol/g | The loading efficiency is dependent on the resin, the amino acid, and the coupling method used. Spectrophotometric analysis of Fmoc cleavage can be used for determination.[3] |
| Coupling Efficiency | >99% per step | High coupling efficiency at each step is crucial for the overall yield of the final peptide. Incomplete reactions can lead to truncated sequences.[4] |
| Final Peptide Purity (Crude) | 70 - 95% | The purity of the crude peptide after cleavage is highly sequence-dependent. C-terminal PEGylation has been reported with purities of >95%, although some sequences may yield lower purities (72-86%).[5] |
| Overall Yield (Purified) | 30 - 40% | The overall yield is a cumulative result of loading, coupling efficiencies, and losses during cleavage and purification. A typical yield for a standard Fmoc-SPPS is in this range. |
Experimental Protocols
The following is a detailed, theoretical protocol for the synthesis of a C-terminally PEGylated peptide using this compound as a linker on a solid support.
Resin Preparation: Attachment of this compound Linker
This protocol describes the coupling of this compound to an aminomethyl-functionalized polystyrene resin.
-
Materials:
-
Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
-
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 1-2 hours in a reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
In a separate vessel, dissolve this compound (2 eq. relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in DMF.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the reaction using a Kaiser test to confirm the consumption of free amino groups.
-
Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin in vacuo.
-
Loading of the First Fmoc-Amino Acid
This protocol details the esterification of the first N-Fmoc protected amino acid to the benzyl alcohol moiety of the linker.
-
Materials:
-
Benzyl-PEG6-Resin
-
Fmoc-amino acid (4 eq. relative to resin loading)
-
DIC (2 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
DMF, DCM
-
-
Procedure:
-
Swell the Benzyl-PEG6-Resin in DCM for 1 hour.
-
In a separate vessel, dissolve the Fmoc-amino acid in a minimal amount of DMF.
-
Add DIC to the amino acid solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.
-
Add the activated amino acid solution and DMAP to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a capping step using a solution of acetic anhydride and DIPEA in DMF to block any unreacted hydroxyl groups.
-
Wash the resin with DMF (3x) and DCM (3x) and dry in vacuo. The loading can be quantified by spectrophotometric analysis of the Fmoc group cleaved from a small sample of resin.
-
Peptide Chain Elongation (Fmoc-SPPS Cycle)
This is an iterative process for elongating the peptide chain.
-
Materials:
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/HOBt)
-
20% Piperidine in DMF (v/v)
-
DMF, DCM
-
-
Procedure (for each cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq.) with coupling reagents in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the peptide sequence.
-
Cleavage and Deprotection
This final step cleaves the C-terminally PEGylated peptide from the resin and removes the side-chain protecting groups.
-
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
-
Procedure:
-
Wash the final peptide-resin with DCM (3x) and dry it thoroughly.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5, v/v/v). The exact composition may need to be optimized based on the peptide sequence.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet in vacuo.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Overall workflow for C-terminal peptide PEGylation using this compound linker.
Caption: The iterative cycle of peptide chain elongation in Fmoc-SPPS.
References
- 1. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. C-Terminal PEGylation Improves SAAP-148 Peptide’s Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Benzyl-PEG6-acid Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG6-acid is a heterobifunctional linker containing a carboxylic acid and a benzyl-protected alcohol. The six-unit polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the conjugated molecule. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules, forming a stable amide bond. The benzyl group serves as a protecting group for the terminal alcohol, which can be deprotected for further modifications if required. This document provides a detailed guide to the conjugation of this compound to amine-containing molecules.
Core Applications:
-
PEGylation: Improving the solubility, stability, and half-life of therapeutic proteins and peptides.[1]
-
PROTACs: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
-
Drug Delivery: Modification of drug carriers like nanoparticles to reduce non-specific binding.
-
Bioconjugation: Linking biomolecules for various applications in research and diagnostics.
Experimental Protocols
This section details the materials and methods for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein or peptide) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
-
Analytical equipment for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC)
Protocol for Amine Conjugation:
This protocol is a two-step process involving the activation of the carboxylic acid on this compound followed by conjugation to the amine-containing molecule.[4]
Step 1: Activation of this compound with EDC/NHS
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 10 mg in 1 mL of solvent.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation Reaction:
-
In a reaction tube, add this compound to the Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution. A typical molar ratio is 1:2:4 (this compound:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This reaction forms an amine-reactive NHS ester.
-
Step 2: Conjugation to Amine-Containing Molecule
-
pH Adjustment:
-
If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-8.5 by adding Conjugation Buffer. The reaction of the NHS-ester with primary amines is most efficient at a slightly basic pH.
-
-
Conjugation Reaction:
-
Immediately add the amine-containing molecule to the activated this compound solution. The molar ratio of the amine-containing molecule to this compound should be optimized for the specific application but can be started at a 1:5 to 1:20 ratio (amine-molecule:PEG-acid).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Step 3: Purification and Characterization
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column, dialysis, or size-exclusion chromatography, depending on the size and properties of the final conjugate.
-
-
Characterization:
-
Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling. Common techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the number of PEG linkers attached.
-
HPLC: To assess the purity of the conjugate.
-
-
Data Presentation
The efficiency of the conjugation reaction can be influenced by several factors including pH, temperature, reaction time, and the molar ratio of reactants. The following table provides a summary of typical reaction parameters.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxylic acids. |
| Conjugation pH | 7.2 - 8.5 | Efficient for the reaction of NHS esters with primary amines. |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1:2:4 to 1:5:10 | A molar excess of EDC and NHS ensures efficient activation. |
| Molar Ratio (Amine-Molecule:PEG-Acid) | 1:5 to 1:20 | Should be optimized for the desired degree of labeling. |
| Reaction Time (Activation) | 15 - 30 minutes | |
| Reaction Time (Conjugation) | 2 hours to overnight | Longer incubation times may increase conjugation efficiency. |
| Quenching Agent Concentration | 10 - 50 mM | |
| Expected Yield | 40-80% | Highly dependent on the specific molecule and reaction conditions. |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the conjugation of this compound to an amine-containing molecule.
Caption: Workflow for this compound conjugation to an amine-containing molecule.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzyl-PEG6-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) to molecules, a process known as PEGylation, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This modification can lead to improved solubility, increased in-vivo stability, and reduced immunogenicity. Benzyl-PEG6-acid is a heterobifunctional PEG linker containing a benzyl protecting group and a terminal carboxylic acid. The purity of such linkers is critical as impurities can result in undesirable side reactions and affect the quality of the final active pharmaceutical ingredient (API).
This application note provides a detailed protocol for the purification of this compound conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a powerful technique for the separation of PEGylated molecules based on their hydrophobicity, offering high resolution and robust performance.[1][2] The benzyl group provides a hydrophobic handle, allowing for strong retention on a non-polar stationary phase, while the hydrophilic PEG chain and the terminal carboxylic acid modulate this retention, enabling effective separation from impurities.[1]
Experimental Protocols
Sample Preparation
Prior to HPLC purification, the crude this compound conjugate should be appropriately prepared to ensure optimal separation and to prevent column contamination.
-
Reaction Quench: Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was conducted in a volatile organic solvent, remove the solvent under reduced pressure.
-
Liquid-Liquid Extraction (Optional): This step is recommended to remove a significant portion of acidic or basic impurities.
-
Dissolve the crude residue in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution to remove acidic impurities.
-
Separate the organic layer.
-
To remove unreacted benzyl alcohol, wash the organic layer with water. Note that some of the PEGylated product may partition into the aqueous layer.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Sample Preparation for HPLC:
-
Dissolve the crude or pre-purified product in the initial mobile phase composition (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a concentration of approximately 1-5 mg/mL.[4]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
-
Analytical RP-HPLC Method for Purity Assessment
This method is used to determine the purity of the crude and purified samples.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C8 column can also be considered.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes is a good starting point. This can be optimized for better resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 254 nm (for the benzyl group).
-
Injection Volume: 10-20 µL.
-
Preparative RP-HPLC Method for Purification
This method is for the purification of the this compound conjugate on a larger scale.
-
Instrumentation: A preparative HPLC system with a high-flow rate pump, a larger volume injector, a preparative column, a UV-Vis detector, and a fraction collector.
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 21.2 mm x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient similar to the analytical method, but adjusted for the preparative scale. For example, 30% to 70% B over 30 minutes.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 254 nm.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and inject onto the equilibrated column.
-
Post-Purification Processing
-
Fraction Analysis: Analyze the purity of the collected fractions using the analytical RP-HPLC method described above.
-
Pooling and Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) and water, typically by lyophilization (freeze-drying), to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes representative data for the purification of Benzyl-PEG acid conjugates. The exact values can vary depending on the specific synthesis batch and the HPLC system used.
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC | Expected Outcome |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm | Good peak shape and resolution |
| Mobile Phase | Water/ACN with 0.1% TFA | Water/ACN with 0.1% TFA | Effective elution of the conjugate |
| Flow Rate | 1.0 mL/min | 20.0 mL/min | Appropriate for the column dimension |
| Detection | UV at 254 nm | UV at 254 nm | Sensitive detection of the benzyl group |
| Crude Purity | 70-85% (by peak area) | - | Varies with synthesis efficiency |
| Final Purity | >98% (by peak area) | >98% (by peak area) | High purity product achieved |
| Recovery | - | Typically 60-80% | Dependent on crude purity and fractionation |
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound conjugates by HPLC.
Caption: Workflow for the purification of this compound.
Conclusion
Reversed-phase HPLC is a highly effective and reliable method for the purification of this compound conjugates, consistently yielding high-purity products essential for subsequent applications in drug development and bioconjugation. The protocol described in this application note provides a robust starting point for developing a purification strategy. Optimization of the gradient, flow rate, and sample loading may be necessary to achieve the best results for a specific crude product and HPLC system. The use of analytical RP-HPLC for in-process monitoring and final purity assessment is crucial for ensuring the quality of the purified material.
References
Mass spectrometry analysis of Benzyl-PEG6-acid conjugates
An Application Note on the Mass Spectrometric Characterization of Benzyl-PEG6-acid Conjugates
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] This modification can improve solubility, increase circulating half-life, and reduce immunogenicity.[1][2] this compound is a discrete (monodisperse) heterobifunctional linker, meaning it has a defined molecular weight and structure, which is critical for producing homogeneous conjugates.[3][4] Its benzyl group provides a stable aromatic moiety, while the terminal carboxylic acid allows for conjugation to amine-containing molecules, forming a stable amide bond.
Accurate characterization of these conjugates is essential for quality control and regulatory compliance in the pharmaceutical industry. Mass spectrometry (MS) is a powerful and indispensable analytical tool for this purpose, providing precise molecular weight confirmation, purity assessment, and structural elucidation through fragmentation analysis. This application note provides a detailed protocol for the analysis of this compound and its conjugates using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
Experimental Protocols
Materials and Reagents
-
This compound conjugate sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (MS grade)
-
Ammonium acetate (optional, for native MS)
-
Microcentrifuge tubes
-
Pipettes and tips
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra. The goal is to dissolve the conjugate in a solvent compatible with the LC-MS system and dilute it to an appropriate concentration.
-
Stock Solution Preparation : Accurately weigh a small amount of the this compound conjugate and dissolve it in methanol to create a stock solution of 1 mg/mL.
-
Working Solution : Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.
-
Filtration (Optional) : If the sample contains particulates, centrifuge the working solution at high speed for 5-10 minutes or filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
Transfer : Transfer the final solution to an appropriate autosampler vial for analysis.
LC-MS/MS Method
This protocol utilizes a reverse-phase liquid chromatography method coupled to a high-resolution mass spectrometer.
Workflow for Mass Spectrometry Analysis
Caption: Experimental workflow for MS analysis of PEG linkers.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Q-TOF or Orbitrap |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Scan Range (MS1) | 100 - 2000 m/z |
| Collision Energy (MS2) | Ramped (e.g., 10-40 eV) for fragmentation |
| Data Acquisition | Data-Dependent Acquisition (DDA) or MSAll |
Data Presentation and Interpretation
Molecular Weight Confirmation
The primary analysis confirms the molecular weight of the intact this compound conjugate. The molecular formula for the unconjugated acid is C₂₁H₃₄O₉, with a monoisotopic mass of 430.2203 Da. The high-resolution mass spectrum should be processed to identify the peak corresponding to this mass, typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
Table 3: Theoretical Masses for this compound
| Species | Formula | Adduct | Theoretical m/z |
| This compound | C₂₁H₃₄O₉ | [M+H]⁺ | 431.2276 |
| This compound | C₂₁H₃₄O₉ | [M+Na]⁺ | 453.2095 |
| This compound | C₂₁H₃₄O₉ | [M+K]⁺ | 469.1835 |
Note: When conjugated, the mass of the target molecule must be added, and the mass of water (18.0106 Da) subtracted (for amide bond formation).
Fragmentation Pattern Analysis
Tandem MS (MS/MS) is used to fragment the precursor ion and elucidate the structure of the conjugate. The fragmentation pattern of a this compound conjugate is predictable and provides confirmation of its constituent parts.
Logical Fragmentation Pathways of this compound
Caption: Expected fragmentation of the this compound backbone.
Table 4: Expected Key Fragment Ions for this compound Backbone
| m/z (Da) | Identity | Origin |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from the benzyl group cleavage. |
| Series of peaks separated by 44.03 | [PEG unit]⁺ | Characteristic cleavage of the C-O bonds in the PEG backbone. |
| [M+H - 18.01]⁺ | [M-H₂O]⁺ | Loss of water from the carboxylic acid group. |
| [M+H - 45.00]⁺ | [M-COOH]⁺ | Loss of the carboxyl group. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the characterization of this compound conjugates. High-resolution mass spectrometry enables confident confirmation of the conjugate's molecular weight, while tandem MS provides detailed structural information through predictable fragmentation patterns. This methodology is essential for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of PEGylated therapeutics throughout the development pipeline.
References
Application Note: Protocols for the Deprotection of the Benzyl Group in PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) linkers are extensively utilized in drug delivery systems, bioconjugation, and proteomics to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The synthesis of well-defined, heterobifunctional PEG linkers often necessitates the use of protecting groups to selectively mask reactive functional groups. The benzyl group is a robust and widely used protecting group for hydroxyl functionalities in PEG linkers due to its exceptional stability across a broad range of acidic and basic conditions.[1][2] Its removal, or deprotection, can be achieved under mild and specific conditions, ensuring the integrity of the overall molecule.[1][2]
This application note provides detailed protocols for the deprotection of benzyl groups in PEG linkers, a critical step in the synthesis of complex biomolecules and drug conjugates. The primary methods covered are catalytic hydrogenation and catalytic transfer hydrogenation. A comparison of various deprotection methods is also presented to aid in the selection of the most appropriate technique based on the substrate's sensitivities and available laboratory equipment.
Comparison of Benzyl Deprotection Methods
The choice of a deprotection strategy is contingent on several factors, including the presence of other functional groups within the molecule, the reaction scale, and laboratory equipment availability. The following table summarizes the key characteristics of common methods for benzyl group deprotection.
| Method | Reagents | Advantages | Disadvantages | Typical Yields |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction with high yields; volatile byproducts (toluene).[3] | Requires specialized hydrogenation equipment (e.g., H-Cube, Parr shaker); not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). | >95% |
| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, Pd/C | Does not require specialized pressurized hydrogenation equipment; milder conditions. | May require elevated temperatures; formic acid can be corrosive. | 90-98% |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI, BBr₃) | Effective for substrates sensitive to hydrogenation. | Requires strongly acidic conditions which may not be suitable for acid-labile functional groups; reagents can be corrosive. | Variable |
Experimental Protocols
Protocol 1: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenation
This protocol describes the standard procedure for removing a benzyl protecting group from a PEG linker using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.
Materials:
-
Benzyl-protected PEG linker
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., Ethanol (EtOH), Tetrahydrofuran (THF), Methanol (MeOH), Ethyl Acetate (EtOAc))
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or balloon hydrogenation setup)
Procedure:
-
Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected PEG linker in a suitable solvent (e.g., ethanol or THF) at a concentration of approximately 10-50 mg/mL.
-
Inerting: Purge the flask with an inert gas, such as nitrogen or argon, to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. A typical loading is 5-10 mol% of the catalyst relative to the substrate.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus or H-Cube, follow the manufacturer’s instructions for pressurizing the system (typically 1-4 bar of H₂).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent to ensure the complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the deprotected PEG linker. The product can be further purified by chromatography if necessary.
Protocol 2: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Transfer Hydrogenation
This method utilizes a hydrogen donor, such as formic acid or ammonium formate, and is a convenient alternative when handling hydrogen gas is not desirable.
Materials:
-
Benzyl-protected PEG linker
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen donor: Formic acid or Ammonium formate
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH))
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Vessel Preparation: Dissolve the benzyl-protected PEG linker in a suitable solvent like methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Hydrogen Donor Addition: To the stirred suspension, add the hydrogen donor. If using formic acid, add 2-5 equivalents dropwise. If using ammonium formate, add 3-10 equivalents.
-
Reaction: Flush the flask with an inert gas. Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) if necessary.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Catalyst Removal: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG linker.
Workflow and Data Analysis
The general workflow for the deprotection of a benzyl-protected PEG linker and subsequent analysis is depicted below.
Caption: General workflow for benzyl group deprotection.
Analytical Monitoring
The progress of the deprotection reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to observe the disappearance of the starting material and the appearance of the more polar deprotected product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of the reactant to the product by observing the corresponding molecular ion peaks.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the consumption of the starting material and the formation of the product. Due to the nature of PEG, peaks may appear broad.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic signals of the benzyl group (aromatic protons around 7.3 ppm and the benzylic protons -CH₂-Ph around 4.5 ppm) and the appearance of a new signal for the hydroxyl proton can confirm the deprotection.
Conclusion
The deprotection of benzyl groups from PEG linkers is a crucial step in the synthesis of various bioconjugates and drug delivery systems. Catalytic hydrogenation and catalytic transfer hydrogenation are mild and efficient methods for this transformation. The choice of the specific protocol should be guided by the chemical nature of the substrate and the available laboratory infrastructure. Careful monitoring of the reaction is essential to ensure complete conversion and high purity of the final deprotected PEG linker.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Efficacy with PEG6 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficacy of Proteolysis Targeting Chimeras (PROTACs) with a focus on polyethylene glycol (PEG) linkers, specifically PEG6.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1] The linker is a critical component that dictates the spatial orientation and proximity of the target protein and the E3 ligase.[2] Its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex, which is the necessary precursor to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
Q2: Why are PEG linkers, like PEG6, commonly used in PROTAC design?
Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to several advantageous properties:
-
Hydrophilicity: PEG chains improve the aqueous solubility of the PROTAC molecule, which can enhance its compatibility with physiological environments.[5]
-
Biocompatibility: PEG is generally considered biocompatible and can reduce non-specific binding.
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the warhead and the anchor.
-
Flexibility: The inherent flexibility of PEG linkers can accommodate the conformational adjustments needed to achieve a stable ternary complex.
Q3: How does the length of a PEG linker, such as PEG6, impact PROTAC efficacy?
The length of the linker is a critical determinant of PROTAC efficacy. An optimal linker length is essential for the formation of a stable ternary complex.
-
If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to a non-productive complex.
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Q4: What is the "hook effect" and how does the linker contribute to it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex even at higher concentrations.
Troubleshooting Guides
Issue 1: My PROTAC with a PEG6 linker shows low or no degradation of the target protein.
This is a common issue that can often be traced back to the linker's role in ternary complex formation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Linker Length | The PEG6 linker may be too short or too long for your specific target and E3 ligase. | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG8) to identify the optimal length. |
| Poor Cell Permeability | The hydrophilicity of the PEG linker might be hindering the PROTAC's ability to cross the cell membrane. | Assess cell permeability using assays like the Caco-2 permeability assay. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers. |
| Inefficient Ternary Complex Formation | The conformation and stability of the ternary complex are suboptimal. | Directly evaluate ternary complex formation using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Incorrect Linker Attachment Point | The linker may be attached to a position on the warhead or anchor that sterically hinders ternary complex formation. | Analyze the crystal structures of your target protein and E3 ligase with their respective ligands to identify alternative, solvent-exposed attachment points for the linker. |
Issue 2: I am observing a significant "hook effect" with my PROTAC.
A pronounced hook effect can limit the therapeutic window of a PROTAC.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Ternary Complex Cooperativity | The PROTAC does not effectively stabilize the ternary complex, leading to the formation of binary complexes at higher concentrations. | Modify the linker to enhance positive cooperativity. This could involve altering the linker's rigidity by incorporating cyclic structures. |
| Excessive Linker Flexibility | A highly flexible linker can have a high entropic penalty upon binding, which can destabilize the ternary complex. | Introduce more rigid elements into the linker, such as piperazine or triazole rings, to pre-organize the PROTAC into a bioactive conformation. |
| Suboptimal Dosing | The optimal concentration for maximum degradation has not been identified. | Perform detailed dose-response experiments with a finer titration of PROTAC concentrations to accurately determine the optimal concentration range that maximizes degradation before the onset of the hook effect. |
Quantitative Data Summary
The following tables summarize representative data on the impact of linker length on PROTAC efficacy. Note that direct comparisons across different studies can be challenging due to variations in experimental systems.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC (Linker Atom Length) | ERα Binding Affinity (IC50, µM) | ERα Degradation (% of Control) | Cell Viability (IC50, µM) |
| 9 | ~1.5 | ~50% | >10 |
| 12 | ~1.5 | ~30% | ~5 |
| 16 | ~1.5 | ~20% | ~2 |
| 19 | ~1.5 | ~60% | >10 |
| 21 | ~1.5 | ~80% | >10 |
Data adapted from Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359-364.
Table 2: Effect of Linker Length on CRBN Homo-PROTACs
| PROTAC (Linker) | CRBN Degradation (DC50, nM) |
| PEG2 | >1000 |
| PEG4 | ~500 |
| PEG6 | ~200 |
| PEG8 | ~100 |
Conceptual data based on trends reported in the literature.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
Objective: To determine the extent of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To assess the formation and stability of the ternary complex.
-
Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
-
Data Analysis:
-
An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
Analyze the data to determine the affinity and stability of the ternary complex.
-
Visualizations
References
Troubleshooting low yield in Benzyl-PEG6-acid conjugation
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in Benzyl-PEG6-acid conjugation reactions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
This compound is typically conjugated to molecules containing primary amines (e.g., proteins, peptides, or small molecules with an available -NH2 group). The process involves activating the carboxylic acid group of the PEG reagent to make it reactive towards the amine. The most common method is to use carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]
The process occurs in two main steps:
-
Activation: The carboxylic acid on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. To improve efficiency and stability, NHS is added to react with the intermediate, forming a more stable NHS ester.[3][4] This activation step is most efficient at a slightly acidic pH of 4.5-6.0.[5]
-
Conjugation: The activated NHS ester then reacts with a primary amine on the target molecule to form a stable and covalent amide bond. This second step is most efficient at a physiological to slightly basic pH of 7.2-8.5.
Q2: What are the most common causes of low conjugation yield?
Low yield in this compound conjugation can often be attributed to one or more of the following factors:
-
Suboptimal Reaction pH: The two-step reaction has conflicting optimal pH ranges. Running the entire reaction at a single, non-optimal pH can significantly reduce yield.
-
Hydrolysis of Activated PEG: The activated NHS ester is susceptible to hydrolysis, especially at higher pH values. This hydrolysis competes with the desired amine reaction, effectively inactivating the PEG reagent.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated PEG, leading to a lower yield of the desired conjugate.
-
Inactive Reagents: Improper storage or handling of this compound, EDC, or NHS can lead to degradation. EDC is particularly moisture-sensitive.
-
Insufficient Molar Ratio: An inadequate molar excess of the activated PEG reagent to the target molecule can result in incomplete conjugation.
-
Poor Solubility: While the PEG linker enhances water solubility, the benzyl group is hydrophobic. Depending on the target molecule, solubility issues can lead to aggregation and reduced reaction efficiency.
Troubleshooting Common Issues
Q3: My conjugation yield is consistently low. Where should I start troubleshooting?
A systematic approach is crucial for identifying the root cause of low yield. The following flowchart outlines a logical troubleshooting sequence.
References
Technical Support Center: Overcoming Solubility Challenges with Benzyl-PEG6-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Benzyl-PEG6-acid in aqueous buffers. The following information is designed to facilitate the smooth execution of experiments by providing direct answers to common problems, detailed troubleshooting protocols, and a deeper understanding of the physicochemical properties of this reagent.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing solubility issues with this compound in my aqueous buffer?
A: this compound, like many carboxylic acids, can exhibit limited solubility in aqueous solutions, particularly under acidic to neutral pH conditions. The solubility is largely dictated by the protonation state of the carboxylic acid group. In its protonated form (at lower pH), the molecule is less polar and thus less soluble in water. The benzyl group also contributes to the molecule's hydrophobicity.
Q2: What is the predicted pKa of this compound and why is it important?
A: The pKa of a typical carboxylic acid is in the range of 4-5.[1] Benzoic acid, a structural component of this compound, has a pKa of approximately 4.2.[2][3] The polyethylene glycol (PEG) chain is electron-donating and may have a minor effect on this value.[1] Knowing the pKa is critical because the solubility of this compound dramatically increases when the pH of the buffer is above its pKa. At a pH above the pKa, the carboxylic acid group deprotonates to form a more polar and water-soluble carboxylate anion.
Q3: Can I use organic co-solvents to dissolve this compound?
A: Yes, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are effective in dissolving this compound. It is common practice to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your experimental system, as it may affect biological components like cells or proteins. For instance, when working with liposomes, it is recommended not to exceed a final concentration of 5% (v/v) for DMSO or DMF.
Q4: Are there alternative methods to improve solubility without using organic solvents?
A: Yes, cyclodextrin complexation is a viable alternative. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or moieties, like the benzyl group of this compound, within their cavity, thereby increasing the aqueous solubility of the entire complex. Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound precipitates out of my aqueous buffer.
Step 1: pH Adjustment
-
Rationale: The primary reason for poor solubility is likely a buffer pH that is at or below the pKa of the carboxylic acid group. By raising the pH, you can deprotonate the acid, making it significantly more soluble.
-
Recommendation: Adjust the pH of your buffer to be at least 1.5 to 2 pH units above the estimated pKa of this compound (pKa ≈ 4-5). A pH of 6.5 to 7.5 is a good starting point.
-
Caution: Ensure that the chosen pH is compatible with your experimental system and the stability of other components.
Step 2: Employing a Co-solvent
-
Rationale: If pH adjustment alone is insufficient or not feasible for your experiment, using a water-miscible organic co-solvent can help.
-
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% DMSO or DMF.
-
Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
-
Recommendation: Start with a final co-solvent concentration of 1-5% (v/v) and adjust as necessary. Always run a vehicle control in your experiments to account for any effects of the co-solvent.
Step 3: Cyclodextrin-Mediated Solubilization
-
Rationale: For applications where organic solvents are not permissible, cyclodextrins offer an excellent alternative.
-
Procedure:
-
Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.
-
Add the solid this compound to the cyclodextrin solution and stir until it dissolves. Gentle warming may aid dissolution.
-
-
Recommendation: The optimal ratio of cyclodextrin to this compound may need to be determined empirically, but a molar excess of the cyclodextrin is a good starting point.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting solubility issues.
Quantitative Data Summary
| Compound | pH | Solubility (g/L) |
| Benzoic Acid | 2.5 | 2.1 |
| Benzoic Acid | 4.0 | 3.4 |
| Benzoic Acid | 5.0 | 10.0 |
| Benzoic Acid | 6.0 | 22.0 |
Data is illustrative and based on the known properties of benzoic acid.
Experimental Protocols
Protocol 1: Determination of Maximum Solubility in a Given Buffer
This protocol allows you to determine the saturation point of this compound in your specific aqueous buffer.
Materials:
-
This compound
-
Your aqueous buffer of choice
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of this compound to a known volume of your buffer in a microcentrifuge tube.
-
Incubate the tube at a constant temperature (e.g., 25°C or your experimental temperature) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a predetermined wavelength or by HPLC with a standard curve).
-
The measured concentration represents the maximum solubility of this compound in that buffer under the tested conditions.
Protocol 2: Experimental Estimation of pKa
This protocol provides a general method for estimating the pKa of this compound using UV-Vis spectrophotometry.
Materials:
-
This compound
-
A series of buffers with a range of pH values (e.g., from pH 2 to 8)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of solutions by diluting the stock solution to the same final concentration in each of the different pH buffers.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.
-
Plot the absorbance at this wavelength as a function of pH. The resulting curve should be sigmoidal.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values of the sigmoid curve.
Signaling Pathway and Logical Relationship Diagrams
Chemical Structure and Ionization State
Caption: The effect of pH on the ionization and solubility of this compound.
References
Technical Support Center: Improving the In Vitro Stability of Benzyl-PEG6-acid Conjugates
Welcome to the technical support center for Benzyl-PEG6-acid and its conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the in vitro stability of their PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound conjugates in vitro?
A1: The stability of a this compound conjugate depends largely on the nature of the linkage used to attach it to the molecule of interest (e.g., a protein, peptide, or small molecule). The two most common degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: This is a major concern if the this compound is linked to the target molecule via an ester bond. Ester linkages are susceptible to cleavage by water, a reaction that is often accelerated by acidic or basic pH conditions.[1][2][3] Conjugates formed via amide bonds (by reacting the carboxylic acid with a primary amine) are significantly more stable against hydrolysis.[4]
-
Oxidation: The polyether backbone of PEG can be susceptible to oxidative degradation, especially in the presence of transition metals and reactive oxygen species (ROS).[5] Additionally, the benzyl group contains a "benzylic" carbon, which is activated and can be a site for oxidation, potentially leading to the formation of benzoic acid or other derivatives.
Q2: My conjugate is linked via a stable amide bond but still shows signs of degradation. What could be the cause?
A2: Even with a stable amide linkage, degradation can occur at other sites. The most likely cause is oxidation. Ensure your buffers are free of trace metal contaminants, which can catalyze the formation of ROS. If possible, consider working under an inert atmosphere (e.g., nitrogen or argon) and adding a small amount of a non-interfering antioxidant like EDTA to chelate metal ions. The stability of the conjugated molecule itself should also be considered.
Q3: How do pH and buffer composition affect the stability of my conjugate?
A3: Both pH and buffer components can significantly impact stability.
-
pH: For ester-linked conjugates, stability is generally greatest around neutral pH (6.5-7.5). Both acidic and basic conditions can catalyze hydrolysis. For oxidations, extreme pH values can also influence reaction rates. It is crucial to determine the optimal pH for your specific conjugate.
-
Buffer Composition: Certain buffer species can participate in reactions. For example, phosphate buffers can sometimes accelerate hydrolysis compared to citrate or acetate buffers. Avoid buffers containing components that can act as catalysts or are known to be unstable. Always use high-purity, freshly prepared buffers.
Q4: I am observing aggregation and precipitation of my PEGylated protein. What can I do to prevent this?
A4: PEGylation is generally known to increase solubility and reduce aggregation. If you are observing the opposite, consider the following:
-
Incomplete PEGylation: A heterogeneous mixture containing non-PEGylated or partially PEGylated protein may be more prone to aggregation. Ensure your purification methods effectively separate the desired conjugate.
-
Conformational Changes: The site of PEGylation can sometimes induce conformational changes that expose hydrophobic patches, leading to aggregation. Site-specific PEGylation at a different location may resolve the issue.
-
Buffer Conditions: Sub-optimal pH or high salt concentrations can promote protein aggregation. Screen different buffer conditions to find one that maintains the stability of the conjugate.
-
Concentration Effects: High concentrations of the conjugate can lead to aggregation. Try working with more dilute solutions.
Troubleshooting Guide
Problem 1: HPLC analysis of my conjugate shows new peaks appearing over time, indicating degradation.
| Potential Cause | Suggested Solution |
| Hydrolysis of an Ester Linkage | Confirm the identity of the degradation products using LC-MS. If hydrolysis is confirmed, consider re-synthesizing the conjugate using a more stable amide linkage. If you must use an ester, perform experiments in buffers at neutral pH (6.5-7.4) and at lower temperatures (4°C). |
| Oxidative Degradation | Prepare all buffers with high-purity water and reagents to minimize transition metal contamination. Consider adding a chelating agent like EDTA (0.1-1 mM). If the application allows, blanket the solution with an inert gas like argon or nitrogen. |
| Instability of the Conjugated Molecule | Run a control experiment with the unconjugated molecule under the same conditions to determine its intrinsic stability. |
Problem 2: The biological activity of my PEGylated protein is significantly lower than the native protein.
| Potential Cause | Suggested Solution |
| Steric Hindrance | The PEG chain may be blocking the active site or a receptor-binding site of the protein. This is a common issue with PEGylation. |
| Conjugation at a Critical Residue | The this compound may have conjugated to an amino acid residue (e.g., lysine) that is essential for the protein's function. |
| Solutions | 1. Site-Directed PEGylation: Use protein engineering to introduce a specific conjugation site (like a cysteine residue) away from the active site.2. Change PEG Size: A shorter PEG chain may impart less steric hindrance, although this could also reduce other benefits like circulation half-life.3. Use a Releasable Linker: If the goal is to have the protein active at a target site, consider using a linker designed to cleave under specific conditions (e.g., low pH in endosomes or enzymatic cleavage). |
Data Presentation: Comparative Stability of Linkages
The following table summarizes typical stability data for different conjugate linkages under common in vitro conditions. Half-life (t½) indicates the time for 50% of the conjugate to degrade.
| Linkage Type | Condition | pH | Temperature | Typical Half-life (t½) |
| Ester | PBS Buffer | 5.0 | 37°C | ~18-24 hours |
| Ester | PBS Buffer | 7.4 | 37°C | ~72-96 hours |
| Ester | PBS Buffer | 8.5 | 37°C | ~10-15 hours |
| Amide | PBS Buffer | 5.0 - 8.5 | 37°C | > 30 days |
| Carbamate | PBS Buffer | 7.4 | 37°C | > 30 days |
Note: These are representative values. Actual stability will depend on the specific molecule, conjugate structure, and exact buffer conditions.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound Conjugates
This protocol outlines a general method for monitoring the stability of a PEG conjugate over time.
-
Preparation of Samples:
-
Dissolve the this compound conjugate in the desired test buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.
-
Prepare identical samples for each time point and condition to be tested (e.g., different pH values, temperatures).
-
Prepare a stock solution of the conjugate in a stable solvent (e.g., DMSO or acetonitrile) for use as a reference standard, and store it at -80°C.
-
-
Incubation:
-
Incubate the test samples under the desired conditions (e.g., in a 37°C incubator).
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from the respective sample vial. Immediately quench any reaction by flash-freezing in liquid nitrogen or by mixing with a cold quenching buffer, and store at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 or C8 column is typically suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient method that effectively separates the intact conjugate from its degradation products and the unconjugated starting materials. A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Detection: Use a UV detector at a wavelength appropriate for your molecule (e.g., 280 nm for proteins, or a specific wavelength for a chromophore-containing small molecule). For PEG itself, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is effective as PEG lacks a strong chromophore.
-
Analysis: Inject equal volumes of each sample. Quantify the peak area of the intact conjugate at each time point. Plot the percentage of remaining intact conjugate versus time to determine the degradation rate and half-life.
-
Visualizations
Caption: Potential degradation pathways for this compound conjugates.
Caption: Decision workflow for troubleshooting loss of conjugate bioactivity.
References
- 1. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Steric Hindrance with Benzyl-PEG6-acid Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl-PEG6-acid linkers to overcome steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications?
A this compound linker is a heterobifunctional molecule featuring a benzyl group, a short polyethylene glycol (PEG) chain with six ethylene glycol units, and a terminal carboxylic acid. The PEG chain provides a flexible, hydrophilic spacer that helps to overcome steric hindrance between two molecules being conjugated.[1] Its primary applications are in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In these applications, the linker connects a target protein-binding ligand to an E3 ligase ligand (in PROTACs) or a cytotoxic payload to an antibody (in ADCs).[2][3][4][5] The benzyl group can serve as a stable protecting group or a point of attachment depending on the overall synthetic strategy.
Q2: How does the PEG6 chain in the this compound linker help to mitigate steric hindrance?
The polyethylene glycol (PEG) chain is known for its flexibility, hydrophilicity, and ability to create a "hydrodynamic shield" around a conjugated molecule. The six ethylene glycol units in the this compound linker provide sufficient length and rotational freedom to act as a spacer, physically separating the two conjugated moieties. This separation minimizes steric clashes that might otherwise prevent or hinder the desired interaction, such as the formation of a stable ternary complex in PROTACs or the binding of an ADC to its target antigen.
Q3: What are the main advantages of using a this compound linker in drug development?
The primary advantages include:
-
Overcoming Steric Hindrance: The PEG6 spacer allows for the effective conjugation of bulky molecules that might otherwise be sterically inaccessible.
-
Improved Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic molecules, which is often a challenge in drug formulation.
-
Enhanced Pharmacokinetics: PEGylation, even with short PEG chains, can improve the pharmacokinetic properties of a bioconjugate by increasing its hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.
-
Reduced Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the conjugated molecule, reducing the likelihood of an immune response.
-
Chemical Versatility: The terminal carboxylic acid provides a versatile handle for conjugation to primary amines through stable amide bond formation.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Q: I am experiencing low yields when conjugating my amine-containing molecule to the this compound linker. What are the possible causes and how can I troubleshoot this?
A: Low conjugation yield in an amide coupling reaction with this compound can stem from several factors. Here is a systematic approach to troubleshooting this issue:
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal Reaction Conditions | pH: Ensure the reaction pH is optimal for amide bond formation. While the activation of the carboxylic acid with reagents like EDC/NHS is often more efficient at a slightly acidic pH (4.5-6.0), the subsequent reaction with the primary amine is favored at a physiological to slightly basic pH (7.2-8.5). Consider a two-step, one-pot reaction where the pH is adjusted after the initial activation. Temperature and Time: Most amide coupling reactions proceed well at room temperature overnight. However, for sterically hindered substrates, increasing the temperature (e.g., to 37-40°C) or extending the reaction time may improve yields. Monitor the reaction progress by LC-MS to determine the optimal time. |
| Inefficient Carboxylic Acid Activation | Choice of Coupling Reagents: Standard carbodiimide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide) or Sulfo-NHS are commonly used. If yields are still low, consider alternative activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), which can be more efficient, especially for challenging couplings. Reagent Quality and Stoichiometry: Ensure that your coupling reagents are fresh and anhydrous, as they can be moisture-sensitive. Use a slight excess (1.1-1.5 equivalents) of the coupling reagents relative to the this compound linker. |
| Hydrolysis of Activated Linker | Solvent Choice: Perform the reaction in an anhydrous aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to minimize the hydrolysis of the activated carboxylic acid intermediate. Ensure all glassware is thoroughly dried. Immediate Use: Add the amine-containing molecule to the reaction mixture immediately after the activation of the this compound linker. |
| Side Reactions of the Amine | Buffer Composition: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the activated linker. Phosphate-buffered saline (PBS) or borate buffers are suitable alternatives. |
Problem 2: Aggregation of the Final Conjugate
Q: My final bioconjugate, synthesized using the this compound linker, is showing signs of aggregation. What could be the cause and how can I resolve this?
A: Aggregation can be a significant issue, particularly when working with hydrophobic molecules or proteins. The this compound linker is designed to improve solubility, but aggregation can still occur.
| Possible Cause | Troubleshooting & Optimization |
| Insufficient PEGylation Effect | Linker Length: While the PEG6 linker provides a degree of hydrophilicity, it may not be sufficient to solubilize highly hydrophobic molecules. If aggregation persists, consider using a longer PEG linker (e.g., Benzyl-PEG12-acid or Benzyl-PEG24-acid) to provide a more substantial hydrophilic shield. Multiple PEGylation Sites: If your target molecule allows, explore the possibility of conjugating more than one PEG linker to its surface to further enhance solubility. |
| Hydrophobicity of the Overall Construct | Formulation Buffer: The choice of buffer for the final conjugate is critical. Optimize the pH and ionic strength of the formulation buffer to maximize the solubility of your conjugate. The addition of excipients such as arginine or polysorbate may also help to prevent aggregation. |
| Denaturation of Protein Conjugates | Reaction Conditions: Harsh reaction conditions, such as high temperatures or extreme pH, can lead to the denaturation and subsequent aggregation of protein-based bioconjugates. Ensure that the conjugation is performed under mild conditions that preserve the protein's native structure. Purification Method: During purification, be mindful of conditions that could induce aggregation. For example, in size-exclusion chromatography, ensure the column is well-equilibrated with a suitable buffer. In ion-exchange chromatography, avoid harsh elution conditions. |
| Intermolecular Disulfide Bond Formation | Reducing Agents: If your protein has free cysteine residues, they can form intermolecular disulfide bonds, leading to aggregation. The inclusion of a mild reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), in the reaction and purification buffers can help to prevent this. |
Data Presentation
The length of the PEG linker can significantly impact the properties of the resulting bioconjugate. The following tables summarize quantitative data on the effects of PEG linker length from various studies. While not specific to the this compound linker, these data illustrate the general trends observed with PEGylation.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Estrogen Receptor | 9 | >1000 | <20 |
| Estrogen Receptor | 12 | 500 | 60 |
| Estrogen Receptor | 16 | 100 | >80 |
| Estrogen Receptor | 19 | 250 | 70 |
| Estrogen Receptor | 21 | 750 | 50 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Influence of PEG Linker Length on the Hydrodynamic Properties of a Peptide
| PEG Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |
| PEG2 | 88 | 2 | 0.6 | 0.5 |
| PEG11 | 484 | 11 | 3.1 | 1.2 |
| PEG45 | 2000 | 45 | 12.7 | 2.8 |
| PEG80 | 3500 | 80 | 22.3 | 3.9 |
| PEG114 | 5000 | 114 | 31.8 | 4.8 |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Primary Amine-Containing Molecule
This protocol describes a typical two-step, one-pot procedure for forming an amide bond between this compound and a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).
-
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMF or DMSO
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., SEC, HPLC)
-
-
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents relative to the amine-containing molecule) in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) to the this compound solution.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. The final concentration of the reactants should be optimized for your specific system.
-
Allow the reaction to proceed at room temperature for 2 hours to overnight with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted activated linker.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) to remove unreacted linker and reagents, or reverse-phase HPLC for small molecule conjugates.
-
-
Characterization:
-
Characterize the final conjugate by methods such as LC-MS to confirm the correct mass and SDS-PAGE for protein conjugates to assess purity and conjugation efficiency.
-
-
Protocol 2: Synthesis of a PROTAC using this compound Linker
This protocol outlines the synthesis of a PROTAC molecule by sequentially coupling the this compound linker to an E3 ligase ligand and then to a target protein ligand.
-
Materials:
-
This compound
-
E3 ligase ligand with a primary or secondary amine
-
Target protein ligand with a primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Deprotection reagents (if necessary, e.g., TFA for Boc deprotection)
-
Purification system (preparative HPLC)
-
-
Procedure:
-
Coupling of this compound to the E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the E3 ligase ligand-linker conjugate by preparative HPLC.
-
-
Deprotection (if necessary):
-
If the target protein ligand or the E3 ligase ligand-linker conjugate has a protecting group (e.g., Boc on an amine), it must be removed before the next coupling step. For Boc deprotection, dissolve the compound in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours and then remove the solvent and TFA under reduced pressure.
-
-
Coupling of the E3 Ligase Ligand-Linker to the Target Protein Ligand:
-
Repeat the coupling procedure described in step 1, using the purified E3 ligase ligand-linker conjugate (1.0 equivalent) and the target protein ligand (1.1 equivalents).
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action with a this compound linker.
Caption: ADC Internalization and Payload Release Pathway.
Caption: Experimental Workflow for PROTAC Synthesis.
References
Technical Support Center: Minimizing Non-Specific Binding of PEGylated Molecules
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing non-specific binding (NSB) of PEGylated molecules during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of PEGylated molecules.
Issue: High background signal in immunoassays or protein binding assays.
-
Possible Cause: Non-specific binding of the PEGylated molecule to the assay surface (e.g., microplate wells) or blocking agents.
-
Troubleshooting Steps:
-
Optimize Blocking Agent:
-
Switch to a different blocking agent. Commonly used blockers include Bovine Serum Albumin (BSA), casein, or synthetic polymers like polyvinylpyrrolidone (PVP).[1][2] The choice of blocking agent should be empirically determined for your specific assay.
-
Increase the concentration of the blocking agent. A higher concentration can more effectively saturate non-specific binding sites.
-
Increase the incubation time with the blocking agent to ensure complete surface coverage.
-
-
Add Surfactants:
-
Adjust Buffer Composition:
-
Increase the ionic strength of your buffers by adding NaCl (up to 500 mM).[5] This can help to shield electrostatic interactions.
-
Optimize the pH of your buffers. The pH can influence the charge of both the PEGylated molecule and the surface, affecting electrostatic interactions.
-
-
Issue: Poor in vivo efficacy or rapid clearance of PEGylated nanoparticles.
-
Possible Cause: Opsonization and subsequent uptake by the reticuloendothelial system (RES) due to non-specific protein adsorption (formation of a protein corona).
-
Troubleshooting Steps:
-
Optimize PEGylation Strategy:
-
PEG Molecular Weight (MW): Increase the MW of the PEG chains. Longer PEG chains (≥10 kDa) generally provide better steric hindrance and reduce protein adsorption more effectively.
-
PEG Density: Increase the grafting density of PEG on the nanoparticle surface. A dense "brush" conformation is more effective at preventing opsonization than a "mushroom" conformation.
-
PEG Architecture: Consider using branched or Y-shaped PEG, which can offer enhanced shielding against non-specific interactions compared to linear PEG.
-
-
Characterize Nanoparticle Properties:
-
Ensure your PEGylated nanoparticles have a neutral or slightly negative surface charge, as highly charged particles can lead to increased non-specific uptake.
-
Aim for a particle size that minimizes macrophage uptake. Studies suggest that smaller nanoparticles (e.g., sub-40 nm) may experience less non-specific uptake.
-
-
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for PEGylated molecules?
A1: Non-specific binding is the unintended interaction of PEGylated molecules with surfaces, proteins, or cells other than the intended target. This phenomenon is driven by forces such as hydrophobic and electrostatic interactions. For PEGylated therapeutics, NSB can lead to rapid clearance from circulation, reduced efficacy, and potential off-target effects. In diagnostic applications, it can cause high background signals, leading to false-positive results and decreased assay sensitivity.
Q2: How does PEGylation reduce non-specific binding?
A2: Poly(ethylene glycol) (PEG) is a hydrophilic and flexible polymer that, when attached to a molecule, creates a hydration shell. This "stealth" layer provides steric hindrance, physically blocking the approach of other molecules and preventing non-specific protein adsorption. The neutral charge of PEG also helps to minimize electrostatic interactions.
Q3: What is the "protein corona" and how does it relate to non-specific binding?
A3: When nanoparticles are introduced into a biological fluid, proteins and other biomolecules can adsorb to their surface, forming a "protein corona". The composition of this corona is influenced by the nanoparticle's physicochemical properties and can dictate its biological fate, including recognition and clearance by the immune system. Effective PEGylation helps to minimize the formation of this protein corona, thereby reducing non-specific uptake.
Q4: How do I choose the optimal PEG chain length and density for my application?
A4: The optimal PEG configuration is application-dependent and often requires empirical optimization. However, some general guidelines are:
-
PEG Length (MW): Longer PEG chains (e.g., 10 kDa, 20 kDa) are generally more effective at reducing protein adsorption and macrophage uptake than shorter chains.
-
PEG Density: A higher grafting density, leading to a "brush" conformation, provides a more effective barrier against non-specific interactions compared to a lower density "mushroom" conformation.
Q5: Can the buffer composition affect the non-specific binding of my PEGylated molecule?
A5: Yes, the buffer composition plays a critical role. Key factors to consider are:
-
pH: The pH of the buffer can alter the surface charge of both the PEGylated molecule and interacting surfaces, influencing electrostatic interactions.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to mask electrostatic charges and reduce charge-based NSB.
-
Additives: The inclusion of blocking agents (e.g., BSA) or non-ionic surfactants (e.g., Tween-20) can further reduce NSB by blocking vacant surface sites and disrupting hydrophobic interactions.
Data Summary
The following tables summarize quantitative data on the effect of different strategies to minimize non-specific binding.
Table 1: Effect of PEG Molecular Weight and Density on Protein Adsorption
| Nanoparticle Formulation | PEG MW (kDa) | PEG Density (wt%) | Human Serum Albumin (HSA) Adsorbance (%) | Reference |
| Unmodified MSNs | - | - | 18.7 | |
| PEGylated MSNs | 10 | 0.75 | 2.5 | |
| PEGylated MSNs | 20 | 0.075 | 2.5 |
Table 2: Impact of PEGylation on Macrophage Phagocytosis and Hemolysis
| Nanoparticle Formulation | THP-1 Macrophage Phagocytosis (%) | Human Red Blood Cell Hemolysis (%) | Reference |
| Unmodified MSNs | 8.6 | 14.2 | |
| PEG10k-MSNs | 0.1 | 0.9 |
Table 3: Reduction in Non-Specific Binding in Immunoassays with PEG-Modified Hydrogels
| Hydrogel Modification | Reduction in Non-Specific Binding | Increase in Specific Binding | Reference |
| PEG-diacrylate | 10-fold | 6-fold |
Experimental Protocols
Protocol 1: Quantification of Protein Adsorption to PEGylated Nanoparticles
-
Nanoparticle Incubation: Incubate a known concentration of PEGylated nanoparticles with a protein solution (e.g., 1 mg/mL Human Serum Albumin in PBS) for a defined period (e.g., 1 hour) at 37°C with gentle shaking.
-
Separation of Nanoparticles: Pellet the nanoparticles by centrifugation at an appropriate speed and duration to separate them from the unbound protein in the supernatant.
-
Washing: Carefully remove the supernatant and wash the nanoparticle pellet with PBS to remove any loosely bound protein. Repeat the centrifugation and washing steps twice.
-
Protein Quantification: Quantify the amount of protein in the initial solution and in the supernatants from the incubation and wash steps using a standard protein quantification assay (e.g., BCA or Bradford assay).
-
Calculation: The amount of adsorbed protein is calculated by subtracting the amount of protein in the supernatant and washes from the initial amount of protein added.
Protocol 2: General Blocking Procedure for Immunoassays
-
Coating: Coat the microplate wells with the capture antibody or antigen in an appropriate coating buffer overnight at 4°C.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells three times with the wash buffer.
-
Assay Procedure: Proceed with the addition of the PEGylated analyte and subsequent detection steps as per your specific assay protocol.
Visualizations
Caption: Logical workflow for troubleshooting non-specific binding.
Caption: Workflow for quantifying protein adsorption to nanoparticles.
References
Validation & Comparative
A Comparative Analysis of Benzyl-PEG6-acid and Other PROTAC Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to PROTAC Linker Selection
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial linker connecting the two. While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its degradation efficiency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive comparison of Benzyl-PEG6-acid, a polyethylene glycol (PEG)-based linker, with other commonly employed PROTAC linkers. By presenting quantitative data from various studies, detailed experimental protocols, and visual representations of key concepts, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of novel protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] The linker's length, chemical composition, and rigidity dictate the spatial arrangement of the target protein and the E3 ligase, which is paramount for efficient ubiquitination and subsequent degradation.[3] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, while a suboptimal linker can lead to steric hindrance and reduced degradation.[3]
Comparative Analysis of PROTAC Linkers
PROTAC linkers are broadly categorized into flexible and rigid types. Flexible linkers, such as alkyl chains and PEG chains, are the most common in early-stage development due to their synthetic accessibility.[1] Rigid linkers, which often incorporate cyclic moieties, can pre-organize the PROTAC into a conformation favorable for ternary complex formation.
Quantitative Data Presentation
The following tables summarize the performance of different PROTACs, highlighting the impact of linker composition and length on degradation potency (DC50) and maximal degradation (Dmax). It is important to note that the data is compiled from different studies targeting various proteins and utilizing different E3 ligases; therefore, direct comparisons should be made with caution.
Table 1: Comparison of a PEG6 Linker-Containing PROTAC with Other Linker Types
| PROTAC (Target) | Linker Type | Linker Composition | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| NC-1 (BTK) | Flexible (PEG) | PEG6 | CRBN | 2.2 | 97 | |
| PROTAC 1 (BRD4) | Flexible (PEG) | Optimized PEG | CRBN | <1 | >90 | |
| PROTAC 17 (BRD4) | Flexible (PEG) | PEG | VHL | <1000 | >90 | |
| ACBI1 (SMARCA2/4) | Rigid | Benzyl fragment | VHL | 250 (SMARCA4), 300 (SMARCA2) | 70 (SMARCA4), 65 (SMARCA2) | |
| Alkyl Linker PROTAC (CRBN) | Flexible (Alkyl) | 9-atom alkyl chain | Self-degradation | Concentration-dependent decrease | Not specified |
Table 2: Influence of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | E3 Ligase | DC50 (µM) | Reference |
| CRBN PROTAC | 0 PEG units | CRBN | < 0.5 | |
| CRBN PROTAC | 1-2 PEG units | CRBN | > 5 | |
| CRBN PROTAC | 4-5 PEG units | CRBN | < 0.5 | |
| VHL PROTAC | Increasing PEG length | VHL | Potency decreased with increasing length |
From the data, the PEG6-containing non-covalent PROTAC NC-1 demonstrates high potency in degrading Bruton's tyrosine kinase (BTK), with a DC50 in the low nanomolar range and near-complete degradation. This highlights the potential of PEG6 linkers in constructing highly effective degraders. When comparing PEG linkers of varying lengths for BRD4 degradation, an interesting trend emerges where both very short (0 PEG units) and longer (4-5 PEG units) linkers are effective, while intermediate lengths (1-2 PEG units) show reduced potency. This underscores that the optimal linker length is highly dependent on the specific target and E3 ligase pair. The rigid benzyl-containing linker in ACBI1, while effective, resulted in lower potency compared to some of the flexible PEG-based PROTACs for other targets.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., K562, Mino, or other relevant cell lines) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Cell Viability Assay (e.g., MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the logical relationships between linker properties.
Conclusion
The choice of linker is a critical decision in the design of a successful PROTAC. While flexible PEG linkers, including this compound, offer synthetic tractability and have demonstrated high degradation potency in various systems, the optimal linker is not a one-size-fits-all solution. The presented data underscores the importance of empirical testing and the systematic variation of linker length and composition for each new target protein and E3 ligase combination. The growing interest in rigid and more functionalized linkers suggests a promising avenue for improving potency, selectivity, and overall drug-like properties of future protein degraders. This guide provides a framework for the rational design and evaluation of PROTAC linkers, ultimately aiming to accelerate the development of this transformative therapeutic modality.
References
A Comparative Guide to Linker Selection in PROTAC Design: Benzyl-PEG6-acid vs. Alkyl-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of two distinct linker classes, represented by Benzyl-PEG6-acid and alkyl-PEG6-acid, to aid researchers in making informed decisions during the PROTAC design process.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active component that governs several key aspects of its function. The choice of linker impacts:
-
Solubility and Physicochemical Properties: The linker's composition influences the overall solubility and lipophilicity of the PROTAC molecule.
-
Cell Permeability: The ability of the PROTAC to cross the cell membrane and reach its intracellular target is heavily dependent on the linker's characteristics.
-
Ternary Complex Formation: The length, flexibility, and geometry of the linker dictate the correct orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[1]
-
Pharmacokinetics: The metabolic stability and in vivo behavior of the PROTAC can be modulated by the linker chemistry.
Head-to-Head Comparison: this compound vs. Alkyl-PEG6-acid
Table 1: General Physicochemical and Biological Properties
| Property | This compound | Alkyl-PEG6-acid | Rationale & Supporting Evidence |
| Solubility | Generally Higher | Generally Lower | The polyethylene glycol (PEG) component in both linkers enhances hydrophilicity and aqueous solubility.[2] Alkyl chains are inherently more hydrophobic.[2] |
| Cell Permeability | Potentially Lower | Potentially Higher (Context Dependent) | Increased hydrophilicity from the PEG component can sometimes hinder passive diffusion across the lipid bilayer.[2] However, some studies show that PEG linkers can shield polar groups and improve permeability.[3] Alkyl linkers, being more lipophilic, are often associated with better membrane permeability, though this is not a universal rule and is highly dependent on the overall molecule. One study found that a PROTAC with an alkyl linker was less permeable than one with a short PEG linker. |
| Flexibility | Moderately Flexible with Rigid Element | Highly Flexible | The PEG and alkyl chains provide flexibility. The benzyl group in this compound introduces a rigid, planar element that restricts conformational freedom. |
| Ternary Complex Stability | Potentially Enhanced | Dependent on Conformational Dynamics | The conformational restriction imposed by the benzyl group can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation. The benzyl group may also engage in favorable pi-stacking interactions with aromatic residues (e.g., Tyrosine) on the E3 ligase or target protein, further stabilizing the complex. The high flexibility of alkyl linkers can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation, but can also lead to a higher entropic cost upon binding. |
| Metabolic Stability | Potentially Lower | Generally Higher | Ether linkages in PEG chains can be susceptible to oxidative metabolism. Alkyl chains are generally more metabolically robust. |
Table 2: Expected Performance in PROTAC Applications
| Parameter | This compound | Alkyl-PEG6-acid | Considerations for PROTAC Design |
| Degradation Efficacy (DC50/Dmax) | Potentially Higher | Variable | The enhanced stability of the ternary complex due to the rigid benzyl group and potential pi-stacking could lead to more efficient ubiquitination and degradation. However, the optimal linker is highly system-dependent, and a flexible alkyl linker might be superior in cases where more conformational freedom is required to achieve a productive ternary complex. |
| "Hook Effect" | Potentially Mitigated | Potentially More Pronounced | A more stable ternary complex, as might be promoted by the benzyl linker, can sometimes help to reduce the "hook effect" by favoring the productive ternary complex over non-productive binary complexes at high PROTAC concentrations. |
| Oral Bioavailability | Generally Lower | Potentially Higher | The properties that favor higher cell permeability in alkyl-linker containing PROTACs may also translate to better oral absorption. |
Experimental Protocols
The following are generalized protocols for the synthesis of PROTACs using either this compound or alkyl-PEG6-acid and for their subsequent biological evaluation.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a common method for coupling a linker containing a carboxylic acid to a warhead or E3 ligase ligand that has a free amine.
Materials:
-
Warhead or E3 ligase ligand with a terminal amine (1.0 eq)
-
This compound or Alkyl-PEG6-acid (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine-containing warhead or E3 ligase ligand and the this compound or Alkyl-PEG6-acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24-72 hours.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol can be used to measure the binding affinity and kinetics of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Recombinant purified E3 ligase and target protein
-
PROTAC of interest
-
SPR running buffer
Procedure:
-
Immobilize the E3 ligase onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface to measure the formation and dissociation of the ternary complex.
-
Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.
-
Calculate the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. An α value greater than 1 indicates positive cooperativity.
Visualizing PROTAC Design and Function
The following diagrams illustrate key concepts in PROTAC design and experimental workflows.
References
Advantages of benzyl-protected PEG linkers over other protecting groups
A Comparative Guide to the Advantages of Benzyl-Protected PEG Linkers
For researchers, scientists, and drug development professionals, the strategic selection of linkers and protecting groups is a cornerstone of successful bioconjugation and the synthesis of complex molecules. Poly(ethylene glycol) (PEG) linkers are renowned for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutics. However, the terminal hydroxyl groups of PEG must be temporarily masked or "protected" during synthetic sequences to ensure precise chemical modifications. This guide provides an objective comparison of benzyl-protected PEG linkers against common alternatives, supported by established chemical principles and illustrative experimental data. We will delve into the distinct advantages conferred by the benzyl protecting group, offering a clear rationale for its use in demanding synthetic applications.
The Benzyl Advantage: Robust Stability and Orthogonal Cleavage
The benzyl group (Bn), an aromatic ether linkage, is a stalwart
A Comparative Guide to Validating Benzyl-PEG6-acid Conjugation Efficiency by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of the PEGylating agent is critical, as it directly impacts the homogeneity of the final conjugate and the complexity of its analytical characterization. This guide provides a comparative overview of validating the conjugation efficiency of Benzyl-PEG6-acid, a monodisperse (discrete) PEG (dPEG®) reagent, against traditional polydisperse PEGs, with a focus on mass spectrometry-based validation.
The Advantage of Monodisperse PEGylation
Traditional PEG reagents are polydisperse, meaning they consist of a mixture of polymer chains with varying lengths and molecular weights.[1] This inherent heterogeneity leads to a complex mixture of PEGylated products, which complicates downstream analysis and can affect the consistency and reproducibility of the drug product.[1] In contrast, monodisperse PEGs, such as this compound, have a precisely defined molecular weight and chemical structure.[1][2] This results in a more homogenous conjugate, simplifying analytical characterization and providing better control over the final product's properties.[2]
Quantitative Data Presentation: A Comparative Overview
The following table summarizes the key qualitative and analytical differences between monodisperse and polydisperse PEGylation when analyzed by mass spectrometry.
| Feature | This compound (Monodisperse) | Traditional PEG (Polydisperse) |
| Reagent Purity | High (>95%) | Mixture of different chain lengths |
| Conjugate Homogeneity | High, resulting in a single major PEGylated species (per site) | Low, resulting in a broad distribution of PEGylated species |
| Mass Spectrum Complexity | Simple, with discrete peaks for unmodified and modified protein | Complex, with a broad, convoluted spectrum of overlapping peaks |
| Determination of Conjugation Efficiency | Straightforward, based on the relative abundance of discrete peaks | Challenging, often relies on determining an average degree of PEGylation |
| Reproducibility | High, due to the defined nature of the reagent | Lower, due to the inherent variability of the polydisperse mixture |
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to a protein via its carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Conjugation of this compound to a Protein
This two-step protocol is designed to minimize self-conjugation of the protein.
Materials:
-
This compound
-
Protein of interest (in a suitable buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature.
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the this compound solution. Molar ratios of EDC and NHS to the PEG linker should be optimized, with a starting point of a 2- to 10-fold molar excess of each.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Immediately after activation, add the activated this compound solution to the protein solution in Coupling Buffer. The molar ratio of the activated linker to the protein should be optimized for the specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to stop the reaction.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts using a desalting column or dialysis.
-
Protocol 2: LC-MS Analysis of the Conjugated Protein
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reverse-phase column suitable for protein separation (e.g., C4 or C8)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.
-
-
LC Separation:
-
Inject the sample onto the reverse-phase column.
-
Elute the protein using a gradient of Mobile Phase B. The gradient should be optimized to achieve good separation of the unconjugated protein from the PEGylated product.
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
-
Identify the peaks corresponding to the unconjugated protein and the protein conjugated with one or more this compound molecules.
-
Calculate the conjugation efficiency by determining the relative abundance of the conjugated species compared to the total protein detected.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for protein conjugation and subsequent mass spectrometry analysis.
Logical Relationship in Mass Spectrometry Data Analysis
References
A Comparative Guide to the NMR Analysis of Benzyl-PEG6-acid for Structural Confirmation
For researchers and professionals in drug development, precise structural confirmation of linker molecules is paramount. This guide provides a comparative analysis of Benzyl-PEG6-acid using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating molecular structures. We will compare its expected NMR data with that of relevant alternatives and provide a detailed experimental protocol for robust analysis.
Comparison of Expected NMR Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and compares them with alternative PEG-based linkers. These alternatives, including Benzyl-PEG6-amine, Methoxy-PEG6-acid, and Dodecyl-PEG6-acid, offer different terminal functionalities and end-capping groups, which are reflected in their NMR spectra. The data presented is based on typical chemical shifts for the respective functional groups and PEG chains.[1]
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Ph-CH₂-(O-CH₂-CH₂)₆-O-CH₂-COOH | 7.35-7.25 (m, 5H, Ar-H)4.55 (s, 2H, Ph-CH₂)4.15 (s, 2H, O-CH₂-COOH)3.70-3.55 (m, 24H, PEG-CH₂) | 172.5 (COOH)137.5 (Ar-C)128.8, 128.0, 127.9 (Ar-CH)73.2 (Ph-CH₂)70.8-70.0 (PEG-CH₂)69.0 (O-CH₂-COOH) |
| Benzyl-PEG6-amine | Ph-CH₂-(O-CH₂-CH₂)₆-NH₂ | 7.35-7.25 (m, 5H, Ar-H)4.55 (s, 2H, Ph-CH₂)3.70-3.55 (m, 22H, PEG-CH₂)2.85 (t, 2H, CH₂-NH₂) | 137.5 (Ar-C)128.8, 128.0, 127.9 (Ar-CH)73.2 (Ph-CH₂)70.8-70.0 (PEG-CH₂)41.8 (CH₂-NH₂) |
| Methoxy-PEG6-acid | CH₃-(O-CH₂-CH₂)₆-O-CH₂-COOH | 4.15 (s, 2H, O-CH₂-COOH)3.70-3.55 (m, 24H, PEG-CH₂)3.38 (s, 3H, CH₃-O) | 172.5 (COOH)72.0 (CH₃-O-CH₂)70.8-70.0 (PEG-CH₂)69.0 (O-CH₂-COOH)59.2 (CH₃-O) |
| Dodecyl-PEG6-acid | CH₃(CH₂)₁₁-(O-CH₂-CH₂)₆-O-CH₂-COOH | 4.15 (s, 2H, O-CH₂-COOH)3.70-3.55 (m, 24H, PEG-CH₂)3.40 (t, 2H, Alkyl-CH₂-O)1.55 (p, 2H, Alkyl-CH₂)1.30-1.20 (m, 18H, Alkyl-(CH₂)₉)0.88 (t, 3H, CH₃) | 172.5 (COOH)71.5 (Alkyl-CH₂-O)70.8-70.0 (PEG-CH₂)69.0 (O-CH₂-COOH)32.0, 29.8, 29.7, 29.5, 29.4, 26.3, 22.8 (Alkyl-CH₂)14.2 (CH₃) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. "m" denotes multiplet, "s" singlet, "t" triplet, and "p" pentet.
Experimental Protocol for NMR Analysis
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra to confirm the structure of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.
Workflow for NMR-Based Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR analysis.
References
Comparative study of different PEG linker lengths on PROTAC activity
A comparative analysis of Polyethylene Glycol (PEG) linker length on the activity of Proteolysis Targeting Chimeras (PROTACs) reveals its pivotal role in optimizing targeted protein degradation. The length of the PEG linker, the flexible bridge connecting the target protein binder and the E3 ligase recruiter, profoundly influences the formation and stability of the ternary complex, ultimately dictating the potency and efficacy of the PROTAC.
The primary function of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target and marking it for degradation by the proteasome. The linker's length is a crucial factor in this process. A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex.[1][] Conversely, an excessively long linker can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to a decrease in potency due to a higher entropic penalty upon binding.[1][][3] Therefore, the optimal linker length is a delicate balance that is highly dependent on the specific target protein and the recruited E3 ligase.
Impact of PEG Linker Length on PROTAC Performance: Quantitative Data
Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The following tables summarize key experimental findings from comparative studies on different target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Less Potent | - | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More Potent | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TANK-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 1-2 units | >5000 | - | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 0, 4-5 units | <500 | - |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the principles and procedures discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTACs with varying linker lengths.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of PROTACs with different PEG linker lengths.
Protein Degradation Assay via Western Blot
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the total protein amount for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Several biophysical methods can be employed to characterize the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC):
-
Binary Titrations: Perform two separate titrations: (i) PROTAC into the E3 ligase solution and (ii) PROTAC into the target protein solution to determine the binary binding affinities.
-
Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein.
-
Data Analysis: Fit the integrated heat changes to a suitable binding model to determine the dissociation constants (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction. The cooperativity factor (α) can be calculated from the binary and ternary KD values.
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase on a sensor chip.
-
Inject a series of PROTAC concentrations to measure the binary interaction.
-
To assess ternary complex formation, inject a mixture of a constant concentration of the target protein with varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and the equilibrium dissociation constant (KD).
-
-
NanoBRET™ Ternary Complex Assay:
-
This is a cell-based assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect protein-protein interactions in living cells.
-
One protein partner (e.g., the target protein) is fused to a NanoLuc® luciferase (donor), and the other (e.g., an E3 ligase component) is fused to a HaloTag® labeled with a fluorescent acceptor.
-
The formation of the ternary complex induced by the PROTAC brings the donor and acceptor into close proximity, resulting in an increased BRET signal.
-
Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
-
Immunoprecipitation and Western Blot:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Perform a Western blot on the immunoprecipitated samples using an antibody that recognizes ubiquitin. An increased smear of high-molecular-weight bands in the PROTAC-treated sample indicates ubiquitination of the target protein.
-
-
AlphaLISA®-based Ubiquitination Assay:
-
This is a bead-based immunoassay that can be performed in a high-throughput format.
-
The target protein is tagged (e.g., with GST), and biotinylated ubiquitin is used in the reaction.
-
Donor beads are coated with streptavidin (to bind biotin-ubiquitin), and acceptor beads are coated with an antibody against the tag on the target protein (e.g., anti-GST).
-
Upon ubiquitination, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal that is proportional to the level of ubiquitination.
-
References
A Researcher's Guide to In Vitro Validation of Benzyl-PEG6-acid PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro assays essential for validating the function of Benzyl-PEG6-acid Proteolysis Targeting Chimeras (PROTACs). We offer a detailed examination of experimental protocols and present supporting data to objectively evaluate performance against alternative technologies.
PROTACs are a revolutionary class of molecules that hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[5] The this compound linker is a commonly used polyethylene glycol (PEG)-based linker in PROTAC synthesis. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that initiates the ubiquitination and subsequent degradation of the target protein by the proteasome.
This guide will delve into the primary in vitro assays used to confirm the stepwise mechanism of action of this compound PROTACs, from initial target engagement to final protein degradation. Furthermore, we will explore alternative targeted protein degradation technologies and provide a comparative analysis.
The PROTAC Signaling Pathway
The mechanism of action for a PROTAC can be visualized as a sequential process. The following diagram illustrates the key steps involved in PROTAC-mediated protein degradation.
Caption: PROTAC Mechanism of Action.
Key In Vitro Validation Assays
A series of in vitro assays are crucial to confirm that a PROTAC is functioning as intended. These assays investigate three critical stages: ternary complex formation, ubiquitination of the target protein, and ultimately, the degradation of that protein.
Ternary Complex Formation Assays
The formation of a stable ternary complex is the cornerstone of PROTAC efficacy. Several biophysical techniques can be employed to characterize the formation and stability of this complex.
| Assay | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index upon binding of molecules to a sensor surface. | Binding affinity (KD), association/dissociation kinetics (ka/kd), cooperativity (α). | Label-free, real-time kinetic data. | Requires specialized equipment and protein immobilization. |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged protein and a fluorescently labeled binding partner. | Ternary complex formation in live cells, target engagement. | Live-cell measurements, high-throughput compatible. | Requires genetic modification of proteins. |
| AlphaLISA® | Proximity-based assay where singlet oxygen transfer from a donor to an acceptor bead generates a signal when in close proximity. | Ternary complex formation, binding affinity. | Homogeneous, no-wash assay, high-throughput. | Potential for false positives/negatives. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Label-free, provides thermodynamic profile. | Low-throughput, requires large amounts of pure protein. |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two light-sensitive molecules. | Proximity of tagged proteins, ternary complex formation. | Can be used in live cells, provides spatial information. | Requires fluorescently labeled proteins. |
Ubiquitination Assays
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation. In vitro ubiquitination assays confirm this crucial step.
| Assay | Principle | Key Parameters Measured | Advantages | Disadvantages |
| In Vitro Ubiquitination Assay | Reconstitutes the ubiquitination cascade (E1, E2, E3, ubiquitin, ATP) in a test tube with the target protein and PROTAC. | Ubiquitinated target protein (detected by Western blot). | Direct evidence of PROTAC-mediated ubiquitination. | Cell-free system may not fully recapitulate cellular conditions. |
| Western Blot | Immunodetection of ubiquitinated target protein after immunoprecipitation of the target. | Increased high molecular weight bands corresponding to polyubiquitinated protein. | Widely accessible, provides direct visualization. | Can be semi-quantitative, may require specific antibodies. |
| ELISA | Enzyme-linked immunosorbent assay to detect ubiquitinated proteins. | Quantitative measurement of ubiquitinated target protein. | High-throughput, quantitative. | Requires specific capture and detection antibodies. |
Target Degradation Assays
The final and most critical functional readout for a PROTAC is the degradation of the target protein.
| Assay | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Western Blot | Quantification of target protein levels in cell lysates after PROTAC treatment. | DC50 (concentration for 50% degradation), Dmax (maximum degradation). | Direct measurement of protein levels, widely used. | Can be low-throughput and semi-quantitative. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of a protein upon ligand binding. | Target engagement and stabilization/destabilization upon PROTAC binding. | Label-free, confirms target engagement in a cellular context. | Indirect measure of degradation, requires specific antibodies or mass spectrometry. |
| NanoBRET™ Degradation Assay | Measures the decrease in BRET signal as the NanoLuc®-tagged target protein is degraded. | Real-time kinetics of protein degradation in live cells. | Live-cell, kinetic data, high-throughput. | Requires genetically engineered cell lines. |
Experimental Workflow for PROTAC Validation
The following diagram outlines a typical experimental workflow for the in vitro validation of a this compound PROTAC.
Caption: PROTAC Validation Workflow.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the this compound PROTAC over the E3 ligase surface to determine the binary binding affinity (KD1).
-
In a separate experiment, inject a series of concentrations of the PROTAC over the immobilized target protein to determine the other binary binding affinity (KD2).
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the E3 ligase surface.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis: Fit the binding data to appropriate kinetic models to determine the affinity (KD) and kinetic rate constants (ka and kd) for both binary and ternary interactions. Calculate the cooperativity factor (α = KD_binary / KD_ternary).
In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine the following components in reaction buffer: recombinant E1 activating enzyme, a specific E2 conjugating enzyme, the purified E3 ligase, ubiquitin, ATP, the purified target protein, and the this compound PROTAC at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the bands using a chemiluminescence substrate. The appearance of a ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.
-
Western Blot for Target Degradation
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the this compound PROTAC for a specific duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.
Comparison with Alternative Technologies
While PROTACs are a powerful tool, other targeted protein degradation technologies are also emerging.
| Technology | Mechanism of Action | Key Features | Comparison to this compound PROTACs |
| Molecular Glues | Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to degradation. | Typically smaller than PROTACs, may have better pharmacokinetic properties. | Rational design is more challenging; discovery is often serendipitous. |
| Lysosome-Targeting Chimeras (LYTACs) | Bifunctional molecules that link a cell-surface protein to a lysosome-targeting receptor, leading to lysosomal degradation. | Target extracellular and membrane-bound proteins. | Utilizes a different degradation pathway (lysosome vs. proteasome). |
| Antibody-based PROTACs (AbTACs) | Bispecific antibodies that recruit a membrane-bound E3 ligase to a target protein on the cell surface. | High specificity due to the use of antibodies. | Larger size may limit cell permeability for intracellular targets. |
| TRIM-Away | Utilizes the E3 ligase TRIM21, which recognizes antibodies, to degrade antibody-bound proteins. | Rapid degradation of endogenous proteins without genetic modification. | Requires intracellular delivery of antibodies. |
Logical Relationship of Validation Assays
The validation of a PROTAC follows a logical progression, where each assay builds upon the findings of the previous one.
Caption: Logical Flow of Validation.
By systematically applying these in vitro assays, researchers can robustly validate the function of their this compound PROTACs and gather the necessary data to advance their drug discovery programs. This comprehensive approach ensures a thorough understanding of the molecule's mechanism of action and provides a solid foundation for further preclinical and clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
A Comparative Guide to Cleavable vs. Non-Cleavable PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the design of effective drug delivery systems, particularly for antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers have become indispensable tools, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[][2] The critical decision between a cleavable and a non-cleavable PEG linker dictates the drug's release mechanism, therapeutic window, and overall clinical success.[3][4]
This guide provides an objective comparison of cleavable and non-cleavable PEG linkers, supported by experimental data, detailed methodologies for key evaluation assays, and visual diagrams to elucidate their mechanisms and applications.
Mechanisms of Drug Release: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in how they release their therapeutic payload.[4]
Cleavable PEG Linkers: Environmentally-Triggered Release
Cleavable linkers are engineered with labile bonds that break under specific physiological conditions, enabling controlled drug release at the target site. This targeted release minimizes systemic exposure and associated side effects.
Common cleavage strategies include:
-
Enzyme-Sensitive Linkers: These often incorporate peptide sequences (e.g., valine-citrulline or "vc") that are recognized and cleaved by proteases like cathepsin B, which is highly expressed in the lysosomes of tumor cells.
-
pH-Sensitive (Acid-Labile) Linkers: Linkers containing bonds like hydrazones or acetals are stable at the physiological pH of blood (~7.4) but hydrolyze and release the drug in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Redox-Sensitive Linkers: These utilize disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing intracellular environment, which has a high concentration of glutathione (GSH).
A significant advantage of certain cleavable linkers is their ability to induce a "bystander effect." After the drug is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, which is highly beneficial for treating heterogeneous tumors.
Non-Cleavable PEG Linkers: Release Upon Degradation
In contrast, non-cleavable linkers form stable, covalent bonds that are resistant to biological degradation. Drug release from these conjugates depends on the complete proteolytic degradation of the antibody carrier within the lysosome following internalization.
This process releases the payload, which remains attached to the linker and a single amino acid residue (e.g., lysine-MCC-DM1 from the ADC Kadcyla®). This drug-linker-amino acid complex must retain its cytotoxic activity. Because these metabolites are often charged and cannot easily cross the cell membrane, non-cleavable linkers generally do not produce a bystander effect. This characteristic can lead to lower off-target toxicity but may limit efficacy in tumors with varied antigen expression.
Comparative Performance Data
The choice of linker profoundly impacts the stability, potency, and efficacy of a drug conjugate. The following tables summarize quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) measures the potency of a conjugate. Lower values indicate higher potency.
| Conjugate | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| ADC-1a | Cleavable (vc-PAB) | MMAE | HER2+ (SK-BR-3) | 1.5 | Fictionalized Data |
| ADC-1b | Non-cleavable (MCC) | DM1 | HER2+ (SK-BR-3) | 3.2 | Fictionalized Data |
| ADC-2a | Cleavable (Hydrazone) | Doxorubicin | CD22+ (Raji) | 10.5 | Fictionalized Data |
| ADC-2b | Non-cleavable (Thioether) | Doxorubicin | CD22+ (Raji) | 25.0 | Fictionalized Data |
| PEG₂₀ₖ-U-ZHER2-MMAE | Cleavable (uPA-sensitive) | MMAE | NCI-N87 | ~100 | |
| PEG₂₀ₖ-ZHER2-MMAE | Non-cleavable | MMAE | NCI-N87 | ~100 |
Note: Direct comparison of IC50 values can be influenced by the payload, drug-to-antibody ratio (DAR), and cell line used. In some cases, in vitro cytotoxicity can be similar, but in vivo performance differs significantly.
Table 2: Pharmacokinetics and In Vivo Stability
Stability in circulation is crucial for minimizing off-target toxicity and maximizing drug delivery to the tumor.
| Conjugate | Linker Type | Animal Model | Half-Life (t½) | Stability Observation | Reference |
| T-DXd | Cleavable (GGFG) | Rat | Not Specified | DAR decreased by ~50% in 7 days. | |
| Exolinker ADC | Cleavable (Exo-EVC) | Rat | Not Specified | Superior DAR retention over 7 days. | |
| PEG₂₀ₖ-U-ZHER2-MMAE | Cleavable (uPA-sensitive) | Not Specified | 6.4 hours | ~26-fold improvement over non-PEGylated. | |
| PEG₂₀ₖ-ZHER2-MMAE | Non-cleavable | Not Specified | 6.0 hours | ~26-fold improvement over non-PEGylated. | |
| Sulfatase-cleavable ADC | Cleavable (Sulfatase) | Mouse | > 7 days | High plasma stability. | |
| Val-Cit ADC | Cleavable (vc) | Mouse | Hydrolyzed < 1 hr | Low plasma stability. |
Note: Stability varies greatly depending on the specific linker chemistry, not just the general class. For example, novel cleavable linker designs can exhibit enhanced stability compared to traditional ones. Non-cleavable linkers are generally associated with greater plasma stability.
Table 3: In Vivo Efficacy (Tumor Xenograft Models)
The ultimate test is the ability to control tumor growth in a living organism.
| Conjugate | Linker Type | Tumor Model | Dosage | Outcome | Reference |
| PEG₂₀ₖ-U-ZHER2-MMAE | Cleavable (uPA-sensitive) | NCI-N87 & SK-OV-3 Xenografts | 5.5 mg/kg | Complete tumor eradication. | |
| PEG₂₀ₖ-ZHER2-MMAE | Non-cleavable | NCI-N87 & SK-OV-3 Xenografts | 5.5 mg/kg | Only slowed tumor growth. | |
| T-DXd | Cleavable (GGFG) | NCI-N87 Xenograft | Not Specified | Significant tumor inhibition. | |
| Exolinker ADC | Cleavable (Exo-EVC) | NCI-N87 Xenograft | Not Specified | Tumor inhibition similar to T-DXd. |
Key Experimental Protocols
Evaluating the performance of ADCs with different linkers requires a series of standardized assays.
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the rate of premature drug deconjugation in plasma.
-
Methodology:
-
Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Analytical methods may include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time.
-
Protocol 2: Pharmacokinetic (PK) Study
-
Objective: To assess the in vivo stability, clearance rate, and circulation half-life of the ADC.
-
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., rats or mice).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h).
-
Process the blood to isolate plasma.
-
Quantify the concentration of the intact ADC and/or total antibody in the plasma samples, typically using an enzyme-linked immunosorbent assay (ELISA).
-
Choosing the Right Linker: A Comparative Summary
The decision between a cleavable and non-cleavable linker is a trade-off between targeted payload release and systemic stability.
Conclusion
Both cleavable and non-cleavable PEG linkers are powerful tools in the development of advanced drug delivery systems. Cleavable linkers offer the allure of highly specific, triggered drug release and the potential for a bystander effect, making them suitable for heterogeneous tumors. However, this comes with the inherent risk of premature cleavage and potential off-target toxicity.
Non-cleavable linkers provide exceptional stability, often resulting in a better safety profile and a wider therapeutic window. Their main limitations are the lack of a bystander effect and a strict dependence on the internalization and degradation of the carrier protein.
Ultimately, the optimal choice is not universal. It depends on a careful, integrated assessment of the payload's properties, the target antigen's biology (expression level, internalization rate), the tumor microenvironment, and the desired therapeutic outcome. As linker chemistry continues to evolve, novel designs are emerging that combine the stability of non-cleavable linkers with the specific release mechanisms of cleavable ones, further expanding the horizons of targeted drug delivery.
References
Unraveling the Impact of Linker Composition on PROTAC Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a complex optimization challenge. While the warhead and E3 ligase ligand determine target engagement and recruitment, the linker connecting these two moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of common linker types, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). This is achieved through the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, composition, and rigidity are paramount in dictating the spatial orientation of the POI and the E3 ligase, which is essential for efficient ubiquitination.
Comparative Analysis of Common Linker Types
The choice of linker can dramatically impact the overall performance of a PROTAC. Below is a comparative summary of the most common linker classes: Polyethylene Glycol (PEG), alkyl, and rigid linkers.
| Linker Type | General Characteristics | Advantages | Disadvantages |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible chains of repeating ethylene glycol units. | - Improves aqueous solubility and cell permeability. - High biocompatibility. - Length can be easily modulated. | - May have reduced metabolic stability in vivo. - Can be more synthetically challenging and costly compared to alkyl chains. |
| Alkyl Chains | Hydrophobic, flexible hydrocarbon chains. | - Synthetically accessible and chemically stable. - Length can be systematically varied. - Increased hydrophobicity can enhance cell permeability. | - Can limit aqueous solubility. - May lead to non-specific hydrophobic interactions. - Susceptible to oxidative metabolism. |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds. | - Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. - May enhance the stability of the ternary complex. - Can improve pharmacokinetic properties and metabolic stability. | - Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal. - Can be more synthetically complex. |
| "Clickable" Linkers | Often incorporate a triazole moiety formed via copper-catalyzed azide-alkyne cycloaddition. | - Allows for efficient and modular assembly of PROTAC libraries. - The resulting triazole ring is metabolically stable and can act as a rigid linker element. - The reaction is bio-orthogonal, enabling in-situ synthesis in some contexts. | - The introduction of the triazole group can alter the physicochemical properties of the PROTAC. |
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The following tables summarize quantitative data from various studies, illustrating the influence of linker type and length on key performance metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
It is important to note that the data in the following tables are compiled from different studies and are not from direct head-to-head comparisons under identical experimental conditions. Therefore, they should be interpreted as illustrative examples of general trends rather than absolute comparative values.
Table 1: Impact of Alkyl/Ether Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation
This table illustrates the effect of varying the length of a flexible alkyl/ether linker on the degradation of TBK1. The PROTACs utilize a VHL E3 ligase ligand.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation | - | |
| 21 | 3 | 96 | |
| 29 | 292 | 76 |
Data from a study on TBK1 degraders highlights the existence of an optimal linker length for effective degradation.
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
This table compares the performance of a PROTAC with a flexible PEG-based linker to one with a more rigid linker for the degradation of the Androgen Receptor (AR) in 22Rv1 cells.
| PROTAC Linker Type | Degradation of AR at 3 µM | Reference |
| Flexible (PEG) | Exhibited degradation | |
| Rigid (Disubstituted phenyl) | No activity |
This example suggests that while rigidity can be beneficial, an unfavorable rigid conformation can abolish PROTAC activity.
Table 3: Impact of Linker Composition on BRD4 Degradation
This study systematically varied the linker composition and length for PROTACs targeting BRD4, utilizing a CRBN E3 ligase ligand.
| PROTAC Identifier | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 29 | Hydrocarbon/PEG | 12 | 160 | 85 | |
| 34 | Piperazine-containing | 15 | 60 | >90 | |
| 37 | α-acyloxy amide | 10 | 62 | >90 |
This data showcases how both linker composition and length can be optimized to achieve potent degradation of the target protein.
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
A Head-to-Head Comparison of Benzyl-PEG6-acid and Similar Commercial Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, solubility, and pharmacokinetic properties of the final product.[1] This guide provides an objective comparison of Benzyl-PEG6-acid, a heterobifunctional linker, with other commercially available linkers of similar structure and function.
This compound features a six-unit polyethylene glycol (PEG) chain that imparts hydrophilicity, a terminal carboxylic acid for conjugation to amines, and a benzyl-protected alcohol. The benzyl group provides stability during multi-step synthesis and can be selectively removed.[2] This comparison will focus on key performance attributes, supported by illustrative data and detailed experimental protocols to guide researchers in their linker selection process.
Comparative Analysis of Linker Performance
Table 1: Illustrative Performance Comparison of this compound and Similar Commercial Linkers
| Feature | This compound | Amino-PEG6-acid | Propargyl-PEG6-acid |
| Terminal Functional Groups | Carboxylic Acid, Benzyl-protected Alcohol | Carboxylic Acid, Amine | Carboxylic Acid, Propargyl |
| Primary Conjugation Chemistry | Amide bond formation (EDC/NHS coupling) | Amide bond formation | Amide bond formation, Click Chemistry (CuAAC or SPAAC) |
| Illustrative Conjugation Efficiency | > 90% | > 90% | > 95% (Click Chemistry) |
| Illustrative Plasma Stability (72h) | High | High | High |
| Hydrophilicity Contribution | High | High | High |
| Key Advantages | Orthogonal protection strategy allows for sequential conjugation.[2] | Simple and widely used for PEGylation. | Enables highly efficient and specific "click" conjugation. |
| Potential Considerations | Requires deprotection step to liberate the hydroxyl group. | The free amine can be reactive under certain conditions. | Requires a complementary azide or DBCO-functionalized molecule. |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual performance may vary depending on the specific reaction conditions, biomolecule, and payload.
Experimental Protocols
To facilitate the direct comparison of different linkers in a laboratory setting, detailed protocols for key experiments are provided below.
Protocol 1: Amide Bond Conjugation of a Model Amine-Containing Molecule
Objective: To assess the conjugation efficiency of acid-terminated PEG linkers to an amine-containing molecule (e.g., a small molecule drug or a peptide).
Materials:
-
This compound, Amino-PEG6-acid, or Propargyl-PEG6-acid
-
Amine-containing molecule (e.g., Lys-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the PEG linker (1.2 equivalents) in anhydrous DMF. .
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule (1 equivalent) in DMF.
-
Add the activated PEG-linker solution to the amine-containing molecule solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Analysis of Conjugation Efficiency:
-
Monitor the reaction progress by RP-HPLC.
-
Calculate the percentage of conjugated product relative to the starting material.
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the linker-molecule conjugate in plasma.[3]
Materials:
-
Purified linker-molecule conjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF)[3]
Procedure:
-
Incubation:
-
Incubate the linker-molecule conjugate in plasma at a concentration of 100 µg/mL at 37°C.
-
-
Time Points:
-
Collect aliquots of the plasma-conjugate mixture at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
-
Sample Preparation:
-
Precipitate plasma proteins from the aliquots using a suitable method (e.g., acetonitrile precipitation).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the supernatant using an LC-MS system to quantify the amount of intact conjugate remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in linker selection.
Caption: Experimental workflow for linker conjugation and evaluation.
Caption: Logical workflow for rational linker selection.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Benzyl-PEG6-acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides crucial safety protocols, operational procedures, and disposal plans for Benzyl-PEG6-acid, a PEG-based PROTAC linker. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles and/or a face shield (minimum 8-inch) | Goggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[1][2] Gloves must be inspected before use.[1] |
| Body | Laboratory coat | For larger quantities, an impervious apron should be worn. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills. | For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended. |
Experimental Protocols: Operational Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
2. Safe Handling Practices:
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, pipette tips) in a designated, clearly labeled, and sealed container.
2. Disposal Method:
-
Since polyethylene glycol (PEG) is biodegradable, it is not typically considered hazardous waste.
-
However, it is crucial to adhere to local and national regulations for chemical waste disposal.
-
Arrange for the collected waste to be handled by a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
